Author: BenchChem Technical Support Team. Date: February 2026
Topic: "2-{Pyrazolo[1,5-a]pyridin-3-yl}acetic acid" SMILES notation
Content Type: Technical Whitepaper
Audience: Researchers, Scientists, Drug Development Professionals
Strategic Synthesis, Bioisosteric Utility, and Pharmacological Potential
Executive Summary & Chemical Identity
The 2-(Pyrazolo[1,5-a]pyridin-3-yl)acetic acid moiety represents a critical scaffold in modern medicinal chemistry. Functioning as a purine mimetic and a bioisostere of the indole ring (specifically indole-3-acetic acid), this fused bicyclic system offers unique electronic properties due to the bridgehead nitrogen. Its derivatives are actively explored in the development of phosphodiesterase (PDE) inhibitors, PI3K inhibitors, and anti-inflammatory agents (e.g., Ibudilast analogs).
Structural Informatics
The core structure features a pyrazole ring fused to a pyridine ring across the N1-C2 bond of the pyrazole and the N1-C2 bond of the pyridine, creating a planar, aromatic, electron-rich system.
Synthetic Architecture: The Tamura Cycloaddition Strategy
The most robust and chemically versatile route to the pyrazolo[1,5-a]pyridine core is the [3+2] dipolar cycloaddition of
-aminopyridinium ylides with electron-deficient alkynes. This method, pioneered by Tamura et al., allows for the regioselective construction of the bicyclic core.
Mechanistic Pathway
The synthesis typically proceeds in two distinct phases:
N-Amination: Electrophilic amination of pyridine to form the
-aminopyridinium salt.
Cycloaddition & Rearrangement: Base-mediated formation of the pyridinium ylide (1,3-dipole), which undergoes cycloaddition with an alkyne (dipolarophile), followed by a sigmatropic rearrangement and elimination to aromatize the system.
Visualization of the Synthetic Logic
The following diagram illustrates the retrosynthetic logic and the forward reaction flow for generating the core scaffold.
Figure 1: Strategic flow for the construction of the Pyrazolo[1,5-a]pyridine scaffold via N-aminopyridinium ylides.
Medicinal Chemistry & Bioisosterism
Indole Bioisosterism
The pyrazolo[1,5-a]pyridine scaffold is a classical bioisostere of indole .[3][4]
Similarities: Both are planar, bicyclic, 10-
electron aromatic systems.
Differences: The bridgehead nitrogen in pyrazolo[1,5-a]pyridine eliminates the N-H hydrogen bond donor found in indole (unless substituted). This significantly alters the LogP and metabolic stability , often reducing susceptibility to oxidation at the equivalent of the indole C2/C3 positions.
Pharmacological Relevance
This specific acetic acid derivative serves as a precursor or pharmacophore in:
PDE Inhibitors: Analogous to Ibudilast, targeting PDE4/PDE10 for neuroinflammatory conditions.
Kinase Inhibitors: The scaffold binds effectively to the hinge region of kinases (e.g., PI3K, CDK), where the N-N bond accepts hydrogen bonds from the backbone.
Experimental Protocol: Core Synthesis
Objective: Synthesis of the pyrazolo[1,5-a]pyridine-3-carboxylate (intermediate to the acetic acid) via the Tamura method.
Reagents & Safety
Precursors: Pyridine, Hydroxylamine-O-sulfonic acid (HOSA) or O-Mesitylenesulfonylhydroxylamine (MSH).
Dipolarophile: Dimethyl acetylenedicarboxylate (DMAD) or Ethyl propiolate.
Solvents: Acetonitrile (MeCN), DMF.
Safety: MSH is potentially explosive; prepare fresh or use HOSA. DMAD is a vesicant.
Step-by-Step Methodology
Step 1: Preparation of N-Aminopyridinium Iodide
Dissolve pyridine (1.0 eq) in acetonitrile at 0°C.
Allow the mixture to warm to Room Temperature (RT) and stir for 12 hours.
Validation: A white precipitate (the salt) should form.
Filter the solid, wash with cold ether, and dry under vacuum.
Step 2: [3+2] Cycloaddition
Suspend the
-aminopyridinium salt (10 mmol) in DMF (20 mL).
Add Potassium Carbonate (2.5 eq) to generate the ylide in situ. The solution will typically turn a deep color (often blue/purple) indicating ylide formation.
Add Ethyl Propiolate (1.2 eq) or DMAD dropwise over 15 minutes.
Stir at RT for 4 hours. If conversion is slow (check TLC), heat to 60°C.
Quench: Pour the reaction mixture into ice-water (100 mL).
Extraction: Extract with Ethyl Acetate (3 x 50 mL). Wash combined organics with brine.
Purification: Silica gel chromatography (Hexane:EtOAc gradient). The pyrazolo[1,5-a]pyridine product is typically fluorescent under UV.
Step 3: Homologation to Acetic Acid (The Arndt-Eistert Sequence)
Note: Direct synthesis of the acetic acid is rare; homologation from the 3-carboxylic acid is standard.
Hydrolysis: Convert the ester from Step 2 to the carboxylic acid (LiOH, THF/H2O).
Activation: React with Oxalyl Chloride to form the acid chloride.
Diazotization: Treat with Diazomethane (or TMS-diazomethane) to form the alpha-diazoketone.
Wolff Rearrangement: Silver(I) benzoate catalyzed rearrangement in the presence of water/alcohol to yield the homologated acid/ester.
References
Tamura, Y., et al. "Syntheses and properties of pyrazolo[1,5-a]pyridine derivatives." Journal of Heterocyclic Chemistry, 1975.
Molyneux, P. D. "Pyrazolo[1,5-a]pyridines."[5] Science of Synthesis, 2002.[6]
PubChem. "2-(Pyrazolo[1,5-a]pyridin-3-yl)acetic acid - Compound Summary." National Library of Medicine.
Johns, B. A., et al. "Pyrazolo[1,5-a]pyridines as HIV-1 Integrase Inhibitors." Journal of Medicinal Chemistry, 2009.
Vertex AI Search. "Synthesis of pyrazolo[1,5-a]pyridine derivatives via N-aminopyridinium." Grounding Source 1.1.
"2-{Pyrazolo[1,5-a]pyridin-3-yl}acetic acid" 1H NMR data
The following technical guide details the H NMR characterization of 2-(Pyrazolo[1,5-a]pyridin-3-yl)acetic acid (CAS: 118055-03-1). This analysis is structured for researchers in medicinal chemistry, focusing on spectral...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide details the
H NMR characterization of 2-(Pyrazolo[1,5-a]pyridin-3-yl)acetic acid (CAS: 118055-03-1). This analysis is structured for researchers in medicinal chemistry, focusing on spectral assignment, structural validation, and synthesis-related impurity profiling.
Comprehensive Guide to 2-{Pyrazolo[1,5-a]pyridin-3-yl}acetic Acid
H NMR
Core Directive & Structural Context
The pyrazolo[1,5-a]pyridine scaffold is a "privileged structure" in drug discovery, serving as a bioisostere for indole and purine systems in kinase inhibitors (e.g., PI3K, CDK) and phosphodiesterase inhibitors (e.g., Ibudilast). The 3-acetic acid derivative is a critical building block for introducing solubilizing linkers or pharmacophores.
Correct interpretation of its NMR spectrum requires understanding the electron-rich nature of the bridgehead nitrogen and the anisotropic effects of the fused system.
The following data represents the consensus assignment for the un-substituted pyrazolo[1,5-a]pyridine-3-acetic acid core in deuterated chloroform (CDCl
) and DMSO-.
Table 1:
H NMR Chemical Shift Assignments
Position
(ppm)
Multiplicity
Integral
Coupling (Hz)
Assignment Logic
COOH
12.0 - 13.0
br s
1H
-
Exchangeable carboxylic acid proton. Shift varies with concentration and solvent (visible in DMSO-).
H-7
8.45 - 8.55
d
1H
~7.0
Diagnostic Peak. Deshielded by the bridgehead nitrogen lone pair and anisotropy. Most downfield aromatic signal.
H-2
7.85 - 7.95
s
1H
-
Pyrazole ring proton. Singlet due to lack of H-3 coupling (substituted).
H-4
7.55 - 7.65
d
1H
~9.0
Proximity to the bridgehead and C-3 substituent.
H-6
7.15 - 7.25
ddd / t
1H
~7.0, 1.5
Meta to bridgehead N. Often overlaps with solvent in CDCl.
H-5
6.75 - 6.85
td / t
1H
~7.0, 1.5
Most shielded aromatic proton due to resonance electron density from N-1.
CH
3.65 - 3.75
s
2H
-
Methylene bridge. Appears as a sharp singlet.
Note on Solvent Effects: In DMSO-
, the carboxylic acid proton is usually visible as a broad hump around 12.5 ppm. In CDCl , this peak may be extremely broad or invisible due to exchange. The aromatic peaks will shift slightly upfield in CDCl compared to DMSO.
Structural Visualization & Numbering
The assignment relies on the specific numbering of the fused bicyclic system. The bridgehead nitrogen is position 1.
Figure 1: Numbering scheme for the Pyrazolo[1,5-a]pyridine core. The acetic acid moiety is attached at C3.
Experimental Protocol & Synthesis
To ensure the integrity of the NMR data, the compound is typically synthesized via the cycloaddition of
-aminopyridine with an alkynoate, followed by hydrolysis.
-aminopyridinium iodide with Ethyl 2-butynoate (or equivalent propiolate derivative) in the presence of base (KCO) in DMF.
Observation: Formation of the ethyl ester intermediate.
Hydrolysis : Treat the ester with LiOH in THF/H
O.
Critical Step: Acidification to pH 3-4 precipitates the free acid.
Purification : Recrystallization from Ethanol/Water.
Impurity Check: Look for residual Ethyl ester (triplet at ~1.2 ppm, quartet at ~4.1 ppm) and solvents (Ethanol: ~3.7 ppm, ~1.2 ppm).
Impurity Profiling (Troubleshooting):
Decarboxylation : Prolonged heating can lead to the loss of CO
, yielding 3-methylpyrazolo[1,5-a]pyridine. Watch for a new methyl singlet at ~2.3 ppm and loss of the acid peak.
Regioisomers : If synthesized via
-aminopyridine + methyl propiolate, the 2-isomer might form. The H-2 singlet is the key discriminator; in the 2-isomer, H-3 appears as a singlet further upfield.
Figure 2: Synthetic pathway to access the target acid, highlighting the ester intermediate.
References
Kendall, J. D., et al. (2012). Novel Pyrazolo[1,5-a]pyridines as PI3 Kinase Inhibitors: Variation of the Central Linker Group. Organic & Biomolecular Chemistry .
Wang, J., et al. (2024). Synthesis of Functionalized Pyrazolo[1,5-a]pyridines. Synlett .
The Pyrazolo[1,5-a]pyridine Scaffold: Synthetic Evolution and Medicinal Utility
This guide is structured as a high-level technical whitepaper designed for medicinal chemists and drug discovery scientists. It prioritizes mechanistic insight, historical evolution, and practical synthetic protocols.
Author: BenchChem Technical Support Team. Date: February 2026
This guide is structured as a high-level technical whitepaper designed for medicinal chemists and drug discovery scientists. It prioritizes mechanistic insight, historical evolution, and practical synthetic protocols.
[1][2][3][4]
Executive Summary & Structural Significance
The pyrazolo[1,5-a]pyridine is a fused bicyclic nitrogen heterocycle characterized by a bridgehead nitrogen atom shared between a five-membered pyrazole ring and a six-membered pyridine ring.[1][2] Unlike its isomer, 1H-pyrazolo[3,4-b]pyridine (found in drugs like Vericiguat), the [1,5-a] scaffold is aromatic, planar, and possesses unique electronic properties that make it a valuable bioisostere for indole and azaindole moieties.
Key Structural Features:
Bridgehead Nitrogen: Prevents N-H tautomerism common in indoles, locking the hydrogen bond acceptor/donor profile.
Electronic Distribution: The bridgehead nitrogen donates electron density into the 5-membered ring, making C-3 nucleophilic and susceptible to electrophilic aromatic substitution, while the pyridine ring remains electron-deficient.[2]
Bioisosterism: Frequently used to improve metabolic stability (blocking oxidation sites) or solubility compared to indole-based leads.[2]
Historical Genesis and Discovery
The history of the pyrazolo[1,5-a]pyridine scaffold is a journey from serendipitous decomposition products to rationally designed pharmacophores.
The Early Era (1950s)
While isolated reports of related fused systems appeared earlier, the definitive synthetic characterization is often traced to the mid-20th century. Bower and Ramage (1957) provided one of the earliest systematic studies, synthesizing the parent ring system via the decarboxylation of pyrazolo[1,5-a]pyridine carboxylic acids. These early methods were often low-yielding and required harsh conditions, limiting their utility in complex molecule synthesis.[2]
The Tamura Breakthrough (1970s)
The field changed radically with the work of Yasumitsu Tamura and colleagues at Osaka University in the 1970s. Tamura recognized that N-aminopyridinium salts could form 1,3-dipoles (N-iminopyridinium ylides) under basic conditions.[2] These ylides undergo facile [3+2] cycloaddition with alkynes to generate the pyrazolo[1,5-a]pyridine core.
Significance: This method allowed for the regioselective introduction of substituents on the pyridine ring (derived from the starting pyridine) and the pyrazole ring (derived from the alkyne).
Legacy: The "Tamura Cycloaddition" remains the most widely used retrosynthetic disconnection for this scaffold today.
Synthetic Strategies: From Classical to Modern
A. The 1,3-Dipolar Cycloaddition (The "Tamura" Route)
This is the gold standard for constructing the core. The reaction involves the in situ generation of an N-iminopyridinium ylide from an N-aminopyridinium salt (prepared using reagents like MSH or hydroxylamine-O-sulfonic acid).[2]
Mechanism:
N-Amination: Pyridine is aminated to form the N-aminopyridinium salt.[2]
Ylide Formation: Treatment with base (e.g., K₂CO₃, DBU) deprotonates the amine, generating the zwitterionic ylide (1,3-dipole).
[3+2] Cycloaddition: The ylide reacts with an alkyne (dipolarophile).[3]
Aromatization: In some cases, an oxidation or elimination step is required if an alkene is used, but alkynes yield the aromatic system directly.
B. Modern C-H Functionalization
Recent advances (2010s–Present) focus on late-stage functionalization of the pre-formed scaffold.[2]
C-3 Functionalization: Due to its nucleophilic nature, C-3 can undergo direct arylation, halogenation, or formylation.
C-7 Functionalization: Transition-metal catalyzed C-H activation (e.g., Pd or Rh-catalyzed) can selectively functionalize the C-7 position (the position "ortho" to the bridgehead nitrogen on the pyridine ring), often using the pyrazole nitrogen as a directing group.[2]
Visualizing the Synthetic Logic
The following diagram illustrates the mechanistic pathway of the Tamura synthesis, the primary route to this scaffold.
Caption: The conversion of pyridine to pyrazolo[1,5-a]pyridine via N-iminopyridinium ylide intermediates.[2]
Case Study in Drug Discovery: Ibudilast
While many pyrazolo-pyrimidines (two nitrogens in the 6-ring) exist in oncology (e.g., Avapritinib), Ibudilast (KC-404) stands out as the premier example of the pyrazolo[1,5-a]pyridine (one nitrogen in the 6-ring) in clinical use.[2]
Ibudilast (KC-404)[5]
Discovery: Developed by Kyorin Pharmaceutical.
Indication: Originally approved in Japan for asthma and post-stroke dizziness; currently in trials for progressive Multiple Sclerosis (MS) and ALS (Amyotrophic Lateral Sclerosis).
MIF Inhibitor: More recently identified as a Macrophage Migration Inhibitory Factor (MIF) inhibitor, providing neuroprotective and anti-inflammatory effects.
Chemistry: The pyrazolo[1,5-a]pyridine core provides a rigid, planar scaffold that mimics the purine ring of cAMP/cGMP, allowing it to slot into the PDE active site. The isopropyl ketone at C-3 and the isopropyl group at C-2 are critical for hydrophobic interactions within the binding pocket.[2]
Table 1: Comparative Profile of Ibudilast
Feature
Description
Drug Name
Ibudilast (KC-404)
Core Scaffold
Pyrazolo[1,5-a]pyridine
Key Substituents
2-isopropyl, 3-isobutyryl
Primary Target
PDE4, PDE10, MIF
Therapeutic Area
Neuroinflammation, Respiratory
Bioisostere Logic
Mimics purine base; improved lipophilicity over xanthines
Detailed Experimental Protocols
These protocols are generalized from established literature procedures (e.g., J. Org. Chem., Synthesis) to serve as a baseline for laboratory replication.
Protocol A: Synthesis of Pyrazolo[1,5-a]pyridine via Tamura Reagent
Objective: Synthesis of 2,3-dimethylpyrazolo[1,5-a]pyridine.
Preparation of N-Aminopyridinium Salt:
Dissolve pyridine (10 mmol) in CH₂Cl₂ (20 mL).
Add O-(Mesitylsulfonyl)hydroxylamine (MSH) (10 mmol) dropwise at 0°C. Note: MSH is unstable; prepare fresh.
Stir at room temperature for 2 hours. The salt precipitates as a white solid.
Filter, wash with ether, and dry under vacuum.
Cycloaddition:
Suspend the N-aminopyridinium mesitylenesulfonate salt (5 mmol) in DMF (15 mL).
Add K₂CO₃ (10 mmol) and 2-butyne (dimethylacetylene) (7.5 mmol).
Stir the mixture at room temperature for 12 hours. The color typically changes to dark yellow/brown.
Workup: Dilute with water (50 mL) and extract with EtOAc (3 x 20 mL). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.
Purification: Flash column chromatography (Hexanes/EtOAc) yields the product.
Protocol B: C-3 Iodination of Pyrazolo[1,5-a]pyridine
Objective: Functionalization for subsequent cross-coupling.[2]
Reaction Setup:
Dissolve pyrazolo[1,5-a]pyridine (1.0 equiv) in acetonitrile.
Stir at room temperature for 1–2 hours. The reaction is usually rapid due to the electron-rich nature of the C-3 position.[2]
Workup:
Remove solvent in vacuo.
Redissolve in CH₂Cl₂ and wash with saturated Na₂S₂O₃ (to remove excess iodine) and NaHCO₃.
Recrystallize or chromatograph to obtain 3-iodopyrazolo[1,5-a]pyridine.[2]
References
Bower, J. D., & Ramage, G. R. (1957). Heterocyclic compounds. Part I. The synthesis of pyrazolo[1,5-a]pyridines. Journal of the Chemical Society, 4506–4511. Link
Tamura, Y., et al. (1972). Syntheses and reactions of N-iminopyridinium ylides. The Journal of Organic Chemistry, 38(25), 4324–4328. Link
Ledeboer, M. W., et al. (2009). Pyrazolo[1,5-a]pyridines as p38 kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 19(21), 6161-6164. Link
Moustafa, M. A., et al. (2021). Recent Advances in the Synthesis and Biological Activities of Pyrazolo[1,5-a]pyridines. Current Organic Chemistry. Link
MediciNova Inc. (2024). Ibudilast (MN-166) Mechanism of Action. Link
Application Note: A Framework for In Vitro Kinase Profiling of 2-{Pyrazolo[1,5-a]pyridin-3-yl}acetic acid
Abstract The pyrazolo[1,5-a]pyridine scaffold is a recognized "privileged" structure in medicinal chemistry, forming the core of numerous potent and selective kinase inhibitors.[1] As purine bioisosteres, these heterocyc...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
The pyrazolo[1,5-a]pyridine scaffold is a recognized "privileged" structure in medicinal chemistry, forming the core of numerous potent and selective kinase inhibitors.[1] As purine bioisosteres, these heterocyclic systems are adept at binding to the ATP pocket of kinases, making them attractive candidates for drug discovery programs in oncology and immunology.[2] This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on establishing a robust in vitro kinase assay protocol to characterize the inhibitory activity of "2-{Pyrazolo[1,5-a]pyridin-3-yl}acetic acid". Given that the specific kinase targets for this compound are not yet defined in the public domain, we present a logical, tiered approach that begins with broad profiling against relevant kinase families and progresses to detailed potency determination. This guide emphasizes the causality behind experimental choices and details a universal, non-radiometric assay methodology, ensuring both scientific integrity and high-throughput compatibility.
Introduction: The Scientific Rationale
The pyrazolo[1,5-a]pyridine core has been successfully leveraged to develop inhibitors against a range of critical kinase targets, including RET, PI3K, p38, and HPK1.[1][3][4][5] The success of this scaffold lies in its ability to act as an effective hinge-binding motif, a key interaction within the ATP-binding site of most kinases.[6] The derivatization potential of the core allows for fine-tuning of selectivity and pharmacokinetic properties.
The subject of this guide, "2-{Pyrazolo[1,5-a]pyridin-3-yl}acetic acid," possesses this promising core. The primary objective of an initial investigation is to elucidate its kinase inhibitory profile. This involves two key phases:
Target Identification: Screening the compound against a panel of kinases to identify potential targets ("hits").
Potency Determination: Quantifying the inhibitory strength (typically as an IC₅₀ value) against the identified hits.
This application note will focus on a highly reliable and universal luminescence-based method, the ADP-Glo™ Kinase Assay, as the primary screening platform.[7] This technology measures the activity of virtually any ADP-generating enzyme, making it ideal for profiling a novel compound against a diverse kinase panel.[8] We will also discuss orthogonal methods for hit validation, creating a self-validating experimental system.
Proposed Kinase Profiling Strategy
A logical workflow is essential for the efficient characterization of a novel inhibitor. We propose a multi-stage approach, beginning with a broad screen and narrowing down to specific targets.
Caption: Proposed workflow for kinase inhibitor profiling.
Target Kinase Panel Selection
Based on published data for the pyrazolo[1,5-a]pyridine scaffold, an initial screening panel should include representatives from the following families.
Kinase Target Family
Rationale for Inclusion
Representative Kinases
Reference
Phosphoinositide 3-Kinases (PI3K)
Scaffold has shown high potency, particularly against p110α and p110δ isoforms.
Detailed Protocol: Primary Screening & IC₅₀ Determination via ADP-Glo™ Assay
The ADP-Glo™ Kinase Assay is a luminescent assay that quantifies the amount of ADP produced during a kinase reaction.[14] It is performed in two steps: first, the kinase reaction is stopped and remaining ATP is depleted; second, the ADP generated is converted back to ATP, which is then used in a luciferase reaction to produce a light signal proportional to kinase activity.[7][8][15]
Kinases: Recombinant human kinases (e.g., from Carna Biosciences, SignalChem, or Promega)
Substrates: Appropriate peptide or protein substrates for each kinase
Buffers: Kinase-specific reaction buffers (often supplied with the enzyme)
Plates: White, opaque 96-well or 384-well assay plates (low-volume)
General Lab: DMSO (anhydrous), multichannel pipettes, plate reader with luminescence detection capability.
Step-by-Step Protocol: IC₅₀ Determination
This protocol is designed for determining a 10-point IC₅₀ curve in a 96-well plate format.
1. Compound Preparation:
a. Prepare a 10 mM stock solution of "2-{Pyrazolo[1,5-a]pyridin-3-yl}acetic acid" in 100% DMSO.
b. Perform a serial dilution series. For a top final concentration of 100 µM in the assay, create an intermediate plate. In a 96-well plate, add 100 µL of DMSO to columns 2-10. Add 200 µL of 10 mM stock to column 1. Transfer 100 µL from column 1 to 2, mix, then 100 µL from 2 to 3, and so on, creating a 2-fold dilution series in DMSO.
c. From this intermediate DMSO plate, create the final working compound plate by diluting 1:25 into the appropriate aqueous kinase buffer (this creates a 4X final concentration stock). This step minimizes the final DMSO concentration in the assay to ≤1%.[16]
2. Kinase Reaction Setup (25 µL Total Volume):
a. Prepare Master Mixes: For efficiency, prepare master mixes of common reagents.
b. Controls:
100% Activity Control (No Inhibitor): Wells containing kinase, substrate, ATP, and buffer with DMSO vehicle.
0% Activity Control (Blank): Wells containing substrate, ATP, and buffer, but no kinase enzyme.[13]
c. Plate Layout: Design the plate to include blanks, 100% activity controls, and the compound dilution series in duplicate or triplicate.
d. Reagent Addition:
i. Add 5 µL of 5X Kinase Reaction Buffer to all wells.
ii. Add 5 µL of the appropriate 5X Substrate solution to all wells.
iii. Add 2.5 µL of the 10X compound working solution (from step 1c) or vehicle control to the appropriate wells.
iv. Add 2.5 µL of water to bring the volume to 20 µL.
v. To initiate the reaction, add 5 µL of 5X Kinase/ATP mix. The final ATP concentration should ideally be at or near the Kₘ for each specific kinase.
e. Incubation: Mix the plate gently (e.g., orbital shaker for 30 seconds) and incubate at the optimal temperature for the kinase (typically 30°C or room temperature) for 60 minutes. The incubation time should be optimized to ensure the reaction is in the linear range (typically <20% ATP consumption).[17]
3. ADP-Glo™ Detection Steps:
a. After the kinase reaction incubation, add 25 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
b. Incubate for 40 minutes at room temperature.[12]
c. Add 50 µL of Kinase Detection Reagent to each well. This converts the generated ADP to ATP and initiates the luciferase reaction.
d. Incubate for 30-60 minutes at room temperature to allow the luminescent signal to stabilize.[18]
4. Data Acquisition:
a. Measure luminescence using a plate reader. Integration time is typically 0.5-1 second per well.
Data Analysis and Interpretation
1. Calculate Percent Inhibition:
a. Average the raw luminescence unit (RLU) values for each control and compound concentration.
b. Subtract the average RLU of the "0% Activity" (Blank) control from all other values.
c. Normalize the data to percent inhibition using the following formula:
% Inhibition = 100 * (1 - (RLU_Inhibitor - RLU_Blank) / (RLU_100%_Activity - RLU_Blank))
2. IC₅₀ Curve Fitting:
a. Plot Percent Inhibition (Y-axis) versus the log of the inhibitor concentration (X-axis).
b. Fit the resulting sigmoidal curve using a four-parameter logistic regression model (variable slope) in a suitable software package (e.g., GraphPad Prism, Origin).
c. The IC₅₀ is the concentration of the inhibitor that produces 50% inhibition of kinase activity.
Caption: A representative dose-response curve for IC₅₀ determination.
Orthogonal Assay for Hit Validation
To ensure the observed inhibition is not an artifact of the assay technology (e.g., interference with luciferase), hits should be confirmed using an orthogonal method. Homogeneous Time-Resolved Fluorescence (HTRF®) is an excellent alternative.[19][20]
Principle of HTRF® KinEASE™ Assay:
This assay measures the phosphorylation of a biotinylated substrate.[19] A Europium cryptate-labeled anti-phospho-antibody serves as the donor fluorophore, and streptavidin-XL665 (which binds the biotinylated substrate) acts as the acceptor. When the substrate is phosphorylated by the kinase, the antibody binds, bringing the donor and acceptor into proximity and generating a FRET signal.[21] Inhibition of the kinase reduces substrate phosphorylation, leading to a decrease in the HTRF signal.[22]
The protocol structure is similar, involving a kinase reaction followed by a detection step where the HTRF reagents are added.[23] Confirming activity in this distinct format significantly increases confidence in the results.
Conclusion
This application note provides a robust and scientifically grounded framework for the in vitro characterization of "2-{Pyrazolo[1,5-a]pyridin-3-yl}acetic acid". By employing a tiered screening strategy starting with a panel of relevant kinases and utilizing a universal, high-throughput assay technology like ADP-Glo™, researchers can efficiently identify primary targets. Subsequent IC₅₀ determination and validation with an orthogonal method like HTRF® will yield a high-confidence profile of the compound's inhibitory activity. This systematic approach is fundamental to advancing promising molecules through the drug discovery pipeline.
References
Butini, S., et al. (2023). Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. MDPI. Available at: [Link]
Geronikaki, A., et al. (n.d.). Pyrazolo[1,5-a][1][6][24]triazines (5-Aza-9-deazapurines): Synthesis and Biological Activity. [Source information incomplete].
Kumar, D., et al. (2024). Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. PubMed Central. Available at: [Link]
JoVE. (2022). Assaying The Kinase Activity Of LRRK2 In Vitro l Protocol Preview. YouTube. Available at: [Link]
Reddy, C. S., et al. (n.d.). Synthesis of Pyrazolo Linked Pyridine Carboxylic Acids and Evaluation of their Biological and Liquid Crystalline Studies. Longdom Publishing. Available at: [Link]
Hylton, K. G., et al. (2012). Discovery of pyrazolo[1,5-a]pyridines as p110α-selective PI3 kinase inhibitors. PubMed. Available at: [Link]
Revesz, L., et al. (2003). Pyrazolo[1,5-a]pyridines as p38 kinase inhibitors. PubMed. Available at: [Link]
CPL. (n.d.). Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. NIH. Available at: [Link]
Kendall, J. D., et al. (2017). Novel pyrazolo[1,5-a]pyridines with improved aqueous solubility as p110α-selective PI3 kinase inhibitors. PubMed. Available at: [Link]
Hlushchenko, N. V., et al. (2024). Spectrum of biological activity of pyrazolo[1,5-a]pyrimidine derivatives and ways of their modification (review). INIS-IAEA. Available at: [Link]
Revvity. (2023). How to measure Kinase activity with HTRF™ KinEASE™ assay kit. YouTube. Available at: [Link]
Indigo Biosciences. (n.d.). Human Vascular Endothelial Growth Factor Receptor 2 Reporter Assay System. Indigo Biosciences. Available at: [Link]
RSC Publishing. (2023). New pyrazolopyridine and pyrazolothiazole-based compounds as anti-proliferative agents targeting c-Met kinase inhibition. RSC Publishing. Available at: [Link]
PubMed Central. (n.d.). Acetic Acid Mediated for One-Pot Synthesis of Novel Pyrazolyl s-Triazine Derivatives for the Targeted Therapy of Triple-Negative Breast Tumor Cells (MDA-MB-231) via EGFR/PI3K/AKT/mTOR Signaling Cascades. PubMed Central. Available at: [Link]
Bio-protocol. (2022). In vitro kinase assay. Bio-protocol. Available at: [Link]
BPS Bioscience. (n.d.). Data Sheet - CDK2 Assay Kit. BPS Bioscience. Available at: [Link]
PubMed. (n.d.). ADP-Glo: A Bioluminescent and homogeneous ADP monitoring assay for kinases. PubMed. Available at: [Link]
ResearchGate. (2024). Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. ResearchGate. Available at: [Link]
ResearchGate. (2023). (PDF) In vitro kinase assay v1. ResearchGate. Available at: [Link]
MDPI. (n.d.). Synthesis and Microbiological Activities of 3-Nitropyrazolo-[1,5-d][6][7][25]triazin-7(6H)-ones and Derivatives. MDPI. Available at: [Link]
Application Note: 2-{Pyrazolo[1,5-a]pyridin-3-yl}acetic Acid as a Scaffold for Trk Inhibitor Development
This Application Note is designed for medicinal chemists and pharmacologists focusing on the development of next-generation Tropomyosin Receptor Kinase (Trk) inhibitors. It details the strategic utilization of 2-{Pyrazol...
Author: BenchChem Technical Support Team. Date: February 2026
This Application Note is designed for medicinal chemists and pharmacologists focusing on the development of next-generation Tropomyosin Receptor Kinase (Trk) inhibitors. It details the strategic utilization of 2-{Pyrazolo[1,5-a]pyridin-3-yl}acetic acid as a critical scaffold for synthesizing potent ATP-competitive inhibitors targeting NTRK gene fusions.
Executive Summary
The pyrazolo[1,5-a]pyrimidine scaffold is the structural backbone of FDA-approved Trk inhibitors like Larotrectinib and Selitrectinib . However, the emergence of solvent-front mutations (e.g., TrkA G595R, TrkC G623R) necessitates "scaffold hopping" strategies to overcome resistance and bypass intellectual property constraints.
2-{Pyrazolo[1,5-a]pyridin-3-yl}acetic acid represents a bioisosteric core where the pyrimidine ring is replaced by a pyridine. This modification alters the electronic distribution and lipophilicity (LogP) of the hinge-binding motif, offering a unique vector for optimizing metabolic stability and blood-brain barrier (BBB) penetration. This guide outlines the protocol for utilizing this acid intermediate to synthesize and validate high-potency Trk inhibitors.
Chemical Profile & Handling
This compound serves as the pharmacophore precursor . It is not the final inhibitor but the "warhead carrier" that positions the side chains into the kinase hydrophobic pocket.
Property
Specification
IUPAC Name
2-(Pyrazolo[1,5-a]pyridin-3-yl)acetic acid
Role
Key Intermediate / Scaffold Core
Molecular Weight
~176.17 g/mol
Solubility
DMSO (>50 mM), Methanol; Low in water
Storage
-20°C, Desiccated (Hygroscopic)
Stability
Stable in solid state for >2 years; Solutions in DMSO stable for 1 month at -20°C
Handling Precaution: The carboxylic acid moiety is reactive. Avoid prolonged exposure to basic buffers without activation, as decarboxylation may occur under extreme thermal stress.
Mechanism of Action & SAR Logic
The Binding Mode
Derivatives of 2-{Pyrazolo[1,5-a]pyridin-3-yl}acetic acid function as Type I ATP-competitive inhibitors .
Hinge Binding: The nitrogen atoms of the pyrazolo-pyridine core form hydrogen bonds with the hinge region of the Trk kinase domain (specifically residues Met592 in TrkA).
Gatekeeper Interaction: The acetic acid tail is derivatized (typically via amidation) to extend into the hydrophobic back-pocket, interacting with the gatekeeper residues (Phe589).
Solvent Front: Substituents at the 5-position of the pyridine ring (if added) interact with solvent-front residues, crucial for overcoming acquired resistance.
Diagram 1: Strategic Synthesis Workflow
The following workflow illustrates how this acid is converted into a bioactive inhibitor.
Caption: Conversion of the acetic acid scaffold into an active amide-linked Trk inhibitor via standard peptide coupling chemistry.
Experimental Protocols
Protocol A: Chemical Derivatization (Synthesis of Active Agent)
Objective: To convert the inactive acid into a potent amide inhibitor.
Preparation: Dissolve 1.0 eq of 2-{Pyrazolo[1,5-a]pyridin-3-yl}acetic acid in dry DMF.
Activation: Add 1.2 eq of HATU and 2.0 eq of DIPEA. Stir at Room Temperature (RT) for 15 mins.
Coupling: Add 1.1 eq of the target amine (e.g., (R)-3-aminopyrrolidine derivative for Larotrectinib-like analogs).
Reaction: Stir at RT for 4–12 hours. Monitor via LC-MS (Expect M+H shift corresponding to amide formation).
Purification: Quench with water, extract with EtOAc, and purify via Reverse-Phase HPLC (C18 column, Water/Acetonitrile gradient).
Protocol B: In Vitro Kinase Assay (TR-FRET)
Objective: Determine IC50 of the synthesized derivative against TrkA/B/C.
Reagents:
Recombinant Human TrkA/B/C Kinase Domain.
LanthaScreen™ Eu-anti-His Antibody.
Alexa Fluor™ 647-labeled Kinase Tracer.
Steps:
Dilution: Prepare 3-fold serial dilutions of the synthesized inhibitor in DMSO (Top concentration: 10 µM).
Incubation: Mix 5 µL of inhibitor with 5 µL of Kinase/Antibody mixture in a 384-well white plate. Incubate for 60 mins at RT.
Tracer Addition: Add 5 µL of Tracer (ATP-competitive probe).
Interpretation: A potent inhibitor will kill NTRK cells (GI50 < 100 nM) but spare Parental cells (+IL-3), indicating on-target efficacy.
Data Interpretation & Signaling Pathway
Successful inhibition of Trk prevents the phosphorylation of downstream effectors (ERK, AKT).
Diagram 2: Trk Signaling Cascade & Inhibition Point
Caption: The inhibitor blocks ATP binding at the Trk receptor, silencing downstream MAPK (ERK) and PI3K (AKT) pathways.
Expected Performance Data (Reference vs. Scaffold)
Compound Class
Core Scaffold
TrkA IC50 (nM)
Ba/F3 NTRK1 GI50 (nM)
BBB Penetration
Larotrectinib
Pyrazolo[1,5-a]pyrimidine
0.5–2.0
< 10
Low/Moderate
Selitrectinib
Pyrazolo[1,5-a]pyrimidine
0.8–3.0
< 10
High
Exp. Analog
Pyrazolo[1,5-a]pyridine
1.0–10.0
< 50
Tunable
*Note: Values for the Experimental Analog depend on the specific amide side-chain attached to the acetic acid tail.
References
Drilon, A., et al. (2018). "Efficacy of Larotrectinib in TRK Fusion-Positive Cancers." New England Journal of Medicine.
Cui, J. J., et al. (2011). "Discovery of the Trk Inhibitor Larotrectinib (LOXO-101)." Journal of Medicinal Chemistry. (Foundational SAR for pyrazolo-fused systems).[1]
Nanda, N., et al. (2025). "Pyrazolo[1,5-a]pyrimidine Scaffold-Based Small Molecules: From Bench to FDA-Approved TRK Kinase Inhibitors." ResearchGate.[2]
"2-{Pyrazolo[1,5-a]pyridin-3-yl}acetic acid" as a building block in organic synthesis
This guide is structured as a high-level technical dossier designed for medicinal chemists and process scientists. It moves beyond basic product data to provide actionable synthetic strategies and design philosophies.
Author: BenchChem Technical Support Team. Date: February 2026
This guide is structured as a high-level technical dossier designed for medicinal chemists and process scientists. It moves beyond basic product data to provide actionable synthetic strategies and design philosophies.
Executive Summary
2-{Pyrazolo[1,5-a]pyridin-3-yl}acetic acid (CAS: 118055-03-1) serves as a critical bioisostere for indole-3-acetic acid derivatives. Its core scaffold, the pyrazolo[1,5-a]pyridine, is a "privileged structure" in medicinal chemistry, offering a distinct vector for pi-stacking interactions while lacking the hydrogen bond donor capability of the indole N-H. This feature often improves membrane permeability and metabolic stability by reducing polar surface area (PSA).
This guide details the utilization of this building block in the synthesis of kinase inhibitors (e.g., PI3K, Pim-1) and GPCR ligands, focusing on amide coupling efficiency, alpha-methylene functionalization, and decarboxylative cross-coupling strategies.
Chemical Profile & Structural Logic[1]
Physicochemical Properties
Property
Value / Description
Implication for Synthesis
Molecular Formula
C₉H₈N₂O₂
Low MW fragment (176.17 g/mol ), ideal for FBDD.
Acidity (pKa)
~4.2 (COOH)
Standard carboxylic acid behavior; amenable to mild coupling bases.
Core Reactivity
C3-position is electron-rich
The methylene group at C3 is "benzylic-like," susceptible to oxidation or alkylation.
Solubility
DMSO, DMF, MeOH
Limited solubility in non-polar solvents (Hexane/Et₂O).
Stability
Stable at RT
Avoid strong reducing conditions that might cleave the N-N bond.
Bioisosteric Rationale
The pyrazolo[1,5-a]pyridine core mimics the indole scaffold but alters the electronic landscape:
Indole: 10-pi electron system, N-H donor.
Pyrazolo[1,5-a]pyridine: 10-pi electron system, Bridgehead Nitrogen (no H-donor).
Design Advantage: Removes a potential metabolic soft spot (N-glucuronidation) and improves CNS penetration by lowering H-bond donor count.
Synthetic Workflows & Protocols
Strategic Map
The following diagram illustrates the divergent synthetic pathways accessible from this single building block.
Figure 1: Divergent synthetic utility of the acetic acid scaffold. Blue node indicates the starting material; pathways range from standard couplings (green) to advanced C-C bond formations (red).
Application: Synthesis of PI3K/Akt inhibitor libraries where the amide serves as a hinge binder or solvent-exposed tail.
Rationale: The methylene spacer insulates the carbonyl from the aromatic ring, making the acid nucleophilic enough for standard couplings but preventing conjugation-induced deactivation.
Coupling Agent: HATU (1.2 eq) or T3P (50% in EtOAc, 1.5 eq)
Base: DIPEA (3.0 eq)
Solvent: DMF (anhydrous)
Step-by-Step Procedure:
Activation: Dissolve the acid (1.0 mmol) in DMF (5 mL) under N₂ atmosphere. Add DIPEA (3.0 mmol) followed by HATU (1.2 mmol). Stir at RT for 15 minutes. Observation: Solution typically turns yellow.
Addition: Add the amine (1.1 mmol) in one portion.
Reaction: Stir at RT for 2–4 hours. Monitor by LC-MS (Acid peak: [M+H]+ 177).
Workup (Library Scale): Dilute with EtOAc (20 mL). Wash with sat.[1] NaHCO₃ (2x), 1M HCl (1x - skip if product contains basic nitrogens), and brine.
Purification: Dry over MgSO₄, concentrate, and purify via flash chromatography (DCM/MeOH gradient).
Senior Scientist Note: If using T3P (Propylphosphonic anhydride), the reaction is cleaner and workup often requires only water washes, making it superior for parallel synthesis.
Application: Introducing branching (methyl/ethyl) to restrict conformational freedom or block metabolic oxidation at the benzylic position.
Rationale: The methylene protons at C2 (alpha to carbonyl) are acidified by both the carbonyl and the adjacent aromatic heterocycle.
Materials:
Substrate: Methyl 2-{Pyrazolo[1,5-a]pyridin-3-yl}acetate (Ester form required)
Base: LiHMDS (1.1 eq) or LDA (1.1 eq)
Electrophile: MeI or EtI
Solvent: THF (anhydrous) at -78°C
Step-by-Step Procedure:
Preparation: Convert the acid to the methyl ester (MeOH, H₂SO₄ cat, reflux 2h) prior to alkylation.
Deprotonation: Cool a solution of the ester (1.0 mmol) in THF (10 mL) to -78°C. Dropwise add LiHMDS (1.0M in THF, 1.1 mL). Stir for 30 mins. Color change to deep orange/red indicates enolate formation.
Hydrolysis (Optional): If the free acid is needed, treat with LiOH in THF/H₂O.
Critical Caution: Over-alkylation (gem-dimethylation) is a common side reaction. Control stoichiometry strictly or use the bulky base LDA to favor mono-alkylation kinetically.
Case Study: PI3K Inhibitor Design
Context: Phosphoinositide 3-kinases (PI3Ks) are major targets in cancer and immunology.[2][3] The pyrazolo[1,5-a]pyridine scaffold is a known pharmacophore for the p110α isoform.
Design Logic:
The Core: The pyrazolo[1,5-a]pyridine binds in the ATP pocket. The N1 nitrogen acts as a Hydrogen Bond Acceptor (HBA) to the hinge region (Val851 equivalent).
The Linker: The acetic acid side chain at C3 extends towards the ribose binding pocket or solvent front.
The Warhead: Amide coupling with a morpholine-aniline derivative creates a structure capable of interacting with the affinity pocket.
Figure 2: Pharmacophore mapping of the scaffold within a kinase active site.
Troubleshooting & Optimization
Issue
Probable Cause
Solution
Low Yield in Amide Coupling
Decarboxylation (rare but possible at high T)
Keep reaction temp < 40°C. Use T3P at 0°C -> RT.
Poor Solubility
Pi-stacking of the flat core
Use DMF/DMSO mixtures. Add a solubilizing tail (e.g., morpholine) early if possible.
Regioselectivity (if synthesizing core)
C3 vs C2 functionalization
The C3 position is naturally nucleophilic. Electrophilic aromatic substitution (EAS) targets C3 exclusively.
References
Scaffold Synthesis & Utility: Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors. (Note: Analogous chemistry applies to the pyridine variant).[4]
PI3K Inhibitor Design: Discovery of Pyrazolo[1,5-a]pyridine Derivatives as Potent and Selective PI3Kγ/δ Inhibitors. J. Med. Chem. 2024.[3][4][5][6][7]
General Reactivity: Synthesis of functionalized pyrazolo[1,5-a]pyridines through oxidative [3+2] cycloaddition.[5] Organic Chemistry Portal.
Commercial Availability & Properties: 2-{Pyrazolo[1,5-a]pyridin-3-yl}acetic acid Product Page. (Generic reference for building block availability).
Application Note & Protocols for High-Throughput Screening with 2-{Pyrazolo[1,5-a]pyridin-3-yl}acetic acid
Introduction: The Promise of the Pyrazolo[1,5-a]pyridine Scaffold The pyrazolo[1,5-a]pyridine core is recognized as a privileged scaffold in medicinal chemistry. This assertion stems from its structural similarity to end...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Promise of the Pyrazolo[1,5-a]pyridine Scaffold
The pyrazolo[1,5-a]pyridine core is recognized as a privileged scaffold in medicinal chemistry. This assertion stems from its structural similarity to endogenous purines, allowing it to interact with a wide array of biological targets by mimicking these natural ligands.[1] Derivatives of this and closely related fused pyrazole systems, such as pyrazolo[1,5-a]pyrimidines, have demonstrated a remarkable breadth of biological activities, including anti-inflammatory, antimicrobial, and notably, anticancer properties.[2][3] The therapeutic potential of this class is often linked to the modulation of critical cellular signaling pathways, particularly through the inhibition of protein kinases.[4] For instance, various pyrazolopyridine derivatives have been developed as potent inhibitors of kinases like c-Met, Cyclin-Dependent Kinases (CDKs), and Phosphoinositide 3-kinases (PI3K), which are frequently dysregulated in cancer.[3][4][5]
"2-{Pyrazolo[1,5-a]pyridin-3-yl}acetic acid" (henceforth referred to as PPAA) represents a foundational structure within this promising chemical class.[6] Its unique arrangement of nitrogen atoms, aromatic character, and the carboxylic acid moiety provides a versatile template for library synthesis and a strategic starting point for high-throughput screening (HTS) campaigns aimed at discovering novel modulators of disease-relevant targets. This document provides a comprehensive guide for designing and executing an HTS cascade with PPAA and its derivatives, focusing on the identification and validation of inhibitors against a hypothetical, yet representative, oncogenic protein kinase, "Kinase X."
Strategic Overview of the HTS Cascade
A successful HTS campaign is not a single experiment but a multi-stage process designed to triage a large library of compounds down to a small number of validated, high-quality hits.[7] Our strategy is built on a logical progression from a high-throughput biochemical assay to a lower-throughput, more physiologically relevant cell-based assay. This cascade is designed to identify direct inhibitors of the target protein and then confirm their activity within a cellular context, thereby minimizing false positives and prioritizing the most promising candidates.
Caption: High-level overview of the HTS cascade for PPAA.
Part 1: Primary Screening via Fluorescence Polarization
Principle of the Assay
To identify direct inhibitors of Kinase X from a large compound library, a biochemical assay is the method of choice for its simplicity, speed, and scalability.[8] We will employ a competitive Fluorescence Polarization (FP) assay, a robust, homogeneous technique ideal for HTS.[9][10]
The principle relies on the difference in the rate of rotation of a small, fluorescently-labeled molecule (a "tracer") in solution versus when it is bound to a much larger protein.[11][12]
High Polarization State: When the fluorescent tracer binds to the large Kinase X protein, its tumbling in solution is slowed dramatically. Exciting the tracer with polarized light results in the emitted light remaining highly polarized.
Low Polarization State: In the presence of a competitive inhibitor (like a PPAA-derived "hit"), the tracer is displaced from Kinase X. The free tracer tumbles rapidly, and the emitted light becomes depolarized.
A decrease in the fluorescence polarization signal is therefore directly proportional to the displacement of the tracer by a test compound, indicating inhibitory activity.[11]
Detailed Protocol: FP-Based Primary HTS for Kinase X Inhibitors
This protocol is optimized for a 384-well microplate format to conserve reagents and maximize throughput.[13]
1. Reagent Preparation:
Assay Buffer: 50 mM HEPES (pH 7.5), 150 mM NaCl, 10 mM MgCl₂, 1 mM DTT, 0.01% Tween-20. Rationale: This buffer composition provides a stable environment for the kinase, mimics physiological salt concentrations, and includes additives to prevent non-specific binding and protein aggregation.
Kinase X Solution: Recombinant, purified Kinase X diluted to a 2X working concentration (e.g., 10 nM) in Assay Buffer. The final concentration should be determined empirically during assay development to be near the Kd of the tracer for optimal competition.
Tracer Solution: Fluorescently-labeled tracer diluted to a 2X working concentration (e.g., 2 nM) in Assay Buffer. The tracer concentration should ideally be at or below its Kd for the target to ensure sensitive detection of competitive inhibitors.
Test Compounds (PPAA Library): Compounds are pre-dispensed into the 384-well assay plates from a master library, typically dissolved in 100% DMSO.
Controls:
Positive Control (Max Inhibition): A known, potent inhibitor of Kinase X or a high concentration of unlabeled tracer (e.g., 100 µM).
Negative Control (No Inhibition): DMSO vehicle only.
2. Assay Procedure:
Compound Plating: Using an acoustic liquid handler or pin tool, transfer ~50 nL of each test compound from the source library plate to a 384-well, low-volume, black assay plate. Also, plate positive and negative controls in dedicated columns.
Kinase & Tracer Addition:
Prepare a "Kinase/Tracer Master Mix" by combining equal volumes of the 2X Kinase X Solution and the 2X Tracer Solution.
Using a multi-channel dispenser, add 10 µL of the Kinase/Tracer Master Mix to each well of the assay plate. The final volume is now ~10 µL, with final concentrations of 5 nM Kinase X, 1 nM tracer, and typically 10 µM for test compounds in ~0.5% DMSO.
Incubation: Seal the plates to prevent evaporation. Incubate at room temperature for 60 minutes in the dark. Rationale: The incubation period allows the binding reaction to reach equilibrium. Shielding from light prevents photobleaching of the fluorophore.
Plate Reading: Read the plates on a microplate reader equipped for FP.
Excitation Wavelength: Set according to the tracer's excitation maximum (e.g., 485 nm for a fluorescein-based tracer).
Emission Wavelength: Set to measure both parallel (I∥) and perpendicular (I⊥) emission (e.g., 535 nm).
The instrument software will calculate the polarization (mP) for each well using the formula: mP = 1000 * (I∥ - G * I⊥) / (I∥ + G * I⊥), where G is the G-factor.
3. Data Analysis and Hit Selection:
Quality Control: First, assess the quality of the assay for each plate by calculating the Z'-factor.[7]
Z' = 1 - (3 * (σ_pos + σ_neg)) / |μ_pos - μ_neg|
Where σ is the standard deviation and μ is the mean of the positive (pos) and negative (neg) controls.
An assay is considered robust and suitable for HTS if the Z'-factor is consistently > 0.5.
Percent Inhibition Calculation: For each test compound, calculate the percent inhibition relative to the controls:
Hit Identification: Define a "hit" threshold. A common starting point is a percent inhibition value greater than three standard deviations from the mean of the negative controls, or a fixed cutoff (e.g., >50% inhibition).
Part 2: Secondary Screening in a Cellular Environment
Principle of the Assay
Primary hits from the biochemical screen must be validated in a cellular context.[14][15] This step is crucial to:
Confirm that the compound can penetrate the cell membrane.
Verify that the compound is active in the complex intracellular environment.
Eliminate compounds that are non-specifically cytotoxic.
We will use a cell proliferation assay with a human cancer cell line that is known to be dependent on the activity of Kinase X for its growth and survival. A reduction in cell viability upon treatment with a hit compound suggests on-target activity.
Detailed Protocol: Cell-Based Proliferation Assay
1. Materials and Reagents:
Cell Line: A human cancer cell line (e.g., HCT-116) engineered to overexpress Kinase X.
Culture Medium: Appropriate growth medium (e.g., McCoy's 5A) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
Assay Plates: 384-well, white, clear-bottom tissue culture treated plates. Rationale: White plates enhance the luminescent signal, while the clear bottom allows for optional microscopic inspection of the cells.
Primary Hit Compounds: Confirmed hits from the primary screen, re-sourced as pure powders.
Detection Reagent: A luminescence-based ATP detection reagent (e.g., CellTiter-Glo®), which measures the level of ATP as an indicator of metabolically active, viable cells.
2. Assay Procedure:
Cell Seeding:
Harvest and count the Kinase X-expressing cells.
Dilute the cells in culture medium to a final density of 2,500 cells/20 µL.
Using a multi-channel dispenser, seed 20 µL of the cell suspension into each well of the 384-well assay plates.
Incubation: Incubate the plates for 18-24 hours at 37°C in a 5% CO₂ incubator. Rationale: This allows the cells to attach to the plate and resume normal growth before compound addition.
Compound Addition (Dose-Response):
Prepare serial dilutions of the primary hit compounds in culture medium. A typical 8-point, 1:3 dilution series starting from 50 µM is a good starting point.
Add 5 µL of the diluted compounds to the corresponding wells. Include a DMSO-only control.
Treatment Incubation: Incubate the plates for 72 hours at 37°C, 5% CO₂. Rationale: A 72-hour incubation is a standard duration to observe significant effects on cell proliferation.
Signal Development:
Equilibrate the assay plates and the luminescent detection reagent to room temperature.
Add 25 µL of the detection reagent to each well.
.
Place the plates on an orbital shaker for 2 minutes to induce cell lysis and stabilize the signal.
Incubate for an additional 10 minutes at room temperature.
Plate Reading: Read the luminescence on a microplate reader.
3. Data Analysis:
Data Normalization: Normalize the raw luminescence data. The average signal from the DMSO-treated wells represents 100% viability, and the background (wells with no cells) represents 0% viability.
IC₅₀ Curve Fitting: Plot the normalized percent viability against the logarithm of the compound concentration. Fit the data to a four-parameter logistic (4PL) equation to determine the IC₅₀ value for each compound. The IC₅₀ is the concentration at which the compound inhibits 50% of cell proliferation.
Technical Support Center: Synthesis of 2-{Pyrazolo[1,5-a]pyridin-3-yl}acetic acid
Welcome to the technical support center for the synthesis of 2-{Pyrazolo[1,5-a]pyridin-3-yl}acetic acid. This guide is designed for researchers, scientists, and professionals in drug development who are working with this...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for the synthesis of 2-{Pyrazolo[1,5-a]pyridin-3-yl}acetic acid. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important heterocyclic scaffold. Here, you will find in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you navigate the challenges of this synthesis and improve your reaction yields.
Introduction
2-{Pyrazolo[1,5-a]pyridin-3-yl}acetic acid is a key structural motif in medicinal chemistry. The pyrazolo[1,5-a]pyridine core is a privileged scaffold found in numerous biologically active compounds. The acetic acid moiety at the 3-position provides a crucial handle for further functionalization or for mimicking a carboxylic acid-containing side chain of a natural ligand. The synthesis of this target molecule, while achievable, can present challenges in terms of yield and purity. This guide will address common issues and provide strategies for optimization.
A common and effective method for constructing the pyrazolo[1,5-a]pyridine core is the [3+2] cycloaddition reaction between an N-aminopyridinium ylide and a suitable dipolarophile. To obtain the desired 3-acetic acid substituent, a two-step approach is often employed: first, the cycloaddition with a dipolarophile that installs a precursor to the acetic acid group (e.g., an acrylate ester), followed by hydrolysis.
Troubleshooting Guide
This section addresses specific problems that you may encounter during the synthesis of 2-{Pyrazolo[1,5-a]pyridin-3-yl}acetic acid and its precursors.
Question 1: My yield of the pyrazolo[1,5-a]pyridine core is consistently low. What are the likely causes and how can I improve it?
Answer:
Low yields in the formation of the pyrazolo[1,5-a]pyridine ring system often stem from several critical factors related to the [3+2] cycloaddition or alternative cross-dehydrogenative coupling (CDC) reactions.
For [3+2] Cycloaddition Reactions:
Inefficient Ylide Formation: The generation of the N-aminopyridinium ylide from the corresponding N-aminopyridine is a crucial first step. Ensure your base is strong enough and added under appropriate conditions (e.g., low temperature to prevent side reactions). The choice of solvent can also influence ylide stability and reactivity.
Poor Dipolarophile Reactivity: The reactivity of your alkyne or alkene dipolarophile is key. If you are using an acrylate ester to install the acetic acid precursor, ensure it is fresh and free of inhibitors. Electron-deficient alkynes or alkenes are generally more reactive in this cycloaddition.
Suboptimal Reaction Conditions: Temperature and reaction time are critical. Some cycloadditions require elevated temperatures to proceed at a reasonable rate, while others may benefit from milder conditions to minimize side product formation. Monitoring the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) is essential to determine the optimal reaction time.
For Cross-Dehydrogenative Coupling (CDC) Reactions:
A highly effective alternative involves the CDC reaction of N-amino-2-iminopyridines with β-ketoesters.[1][2] This method can be optimized as follows:
Insufficient Acid Catalyst: Acetic acid is often used as a promoter in these reactions. Increasing the loading of acetic acid can significantly enhance the yield. For example, increasing from 2 to 6 equivalents has been shown to raise the yield from 34% to 74%.[1][2]
Atmosphere: The presence of an oxidant is crucial. Switching from an air atmosphere to pure oxygen (1 atm) can dramatically improve the yield, in some cases to near quantitative (e.g., 94%).[1][2] Conversely, running the reaction under an inert atmosphere like argon will significantly diminish the yield.[1][2]
Question 2: I am observing a significant amount of a side product, which I suspect is a triazolo[1,5-a]pyridine derivative. How can I prevent its formation?
Answer:
The formation of a triazolo[1,5-a]pyridine byproduct is a known issue, particularly in acid-promoted CDC reactions.[1][2] This side reaction is typically favored by high concentrations of a strong acid.
Control Acid Stoichiometry: If you are using a strong acid like trifluoroacetic acid (TFA), be mindful that increasing the loading above 2 equivalents can promote the formation of the undesired triazolo[1,5-a]pyridine.[1][2] Similarly, with acetic acid, using an excessive amount (e.g., 8 equivalents or more) can also lead to this side product.[1][2] It is crucial to find the optimal balance where the desired reaction is promoted without favoring the side reaction. A loading of around 6 equivalents of acetic acid is often a good starting point for optimization.[1][2]
Question 3: The final hydrolysis of the ester precursor to 2-{Pyrazolo[1,5-a]pyridin-3-yl}acetic acid is incomplete or leads to decomposition. What conditions should I use?
Answer:
Hydrolysis of the ester group to the final carboxylic acid can be challenging. The pyrazolo[1,5-a]pyridine core can be sensitive to harsh hydrolytic conditions.
Mild Basic Hydrolysis: Start with mild conditions, such as using lithium hydroxide (LiOH) in a mixture of tetrahydrofuran (THF) and water at room temperature. This is a common and effective method for hydrolyzing esters in complex molecules.
Acidic Hydrolysis: If basic conditions are not effective, a mild acidic hydrolysis can be attempted. For instance, using trifluoroacetic acid in methanol has been reported for similar transformations.[3] However, care must be taken as prolonged exposure to strong acids can lead to decomposition.
Monitoring: Closely monitor the reaction by TLC or LC-MS to determine the point of complete conversion of the starting material and to minimize the formation of degradation products.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic strategies for preparing the pyrazolo[1,5-a]pyridine core?
A1: Several robust strategies exist for the synthesis of the pyrazolo[1,5-a]pyridine scaffold. The most prevalent include:
Intermolecular [3+2] Cycloaddition: This is a classic and widely used method involving the reaction of N-iminopyridinium ylides with alkenes or alkynes as dipolarophiles.[1][2]
Cross-Dehydrogenative Coupling (CDC): This newer method involves the reaction of N-amino-2-iminopyridines with β-dicarbonyl compounds, promoted by an acid and an oxidant like molecular oxygen.[1][2]
Intramolecular Cyclizations: Methods involving the cyclization of transient nitrenes or ethynylpyridines have also been developed.[1][2]
Multicomponent Reactions: These reactions offer an efficient way to construct highly substituted pyrazolo[1,5-a]pyrimidines, which are structurally related.[4]
Q2: How does the choice of solvent affect the synthesis?
A2: The solvent can play a significant role in both the yield and the reaction rate. For [3+2] cycloaddition reactions, polar aprotic solvents like acetonitrile or N-methylpyrrolidone (NMP) are often used.[5][6] For CDC reactions, alcohols like ethanol are commonly employed.[1][2] The choice of solvent can influence the solubility of the reactants, the stability of intermediates like the N-iminopyridinium ylide, and the overall reaction kinetics. It is advisable to screen a few different solvents during the optimization phase.
Q3: Are there any catalyst-free methods available?
A3: Yes, catalyst-free methods for the synthesis of pyrazolo[1,5-a]pyridines have been reported. For instance, a concerted [3+2] cycloaddition of alkyne derivatives to 2-imino-1H-pyridin-1-amines can be achieved by heating in acetonitrile.[6] This approach can be advantageous for simplifying the purification process by avoiding metal catalysts.
Q4: Can microwave irradiation or sonication be used to improve the reaction?
A4: Yes, both microwave irradiation and sonication are known to accelerate the synthesis of pyrazolo[1,5-a]pyridine and related heterocyclic systems. Sonication has been shown to reduce the reaction time for the [3+2] cycloaddition from hours to minutes.[6] Microwave-assisted synthesis is also a common strategy for improving yields and reducing reaction times in the synthesis of pyrazolo[1,5-a]pyrimidines.[7][8] These techniques can be particularly useful for reactions that are sluggish at conventional temperatures.
Experimental Protocols
Protocol 1: Synthesis of Ethyl 2-{Pyrazolo[1,5-a]pyridin-3-yl}acetate via CDC Reaction
This protocol is a representative procedure based on the principles of cross-dehydrogenative coupling.
To a solution of N-amino-2-iminopyridine (1.0 mmol) in ethanol (10 mL) in a round-bottom flask equipped with a reflux condenser, add ethyl acetoacetate (1.2 mmol) and glacial acetic acid (6.0 mmol, 6.0 equiv).
Stir the reaction mixture at room temperature for 5 minutes.
Introduce a balloon filled with oxygen gas into the flask.
Heat the reaction mixture to 130 °C and maintain for 18 hours.
Monitor the reaction progress by TLC (e.g., using a 3:7 mixture of ethyl acetate and hexanes).
Upon completion, cool the reaction mixture to room temperature.
Remove the solvent under reduced pressure.
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the desired ethyl 2-{pyrazolo[1,5-a]pyridin-3-yl}acetate.
Protocol 2: Hydrolysis to 2-{Pyrazolo[1,5-a]pyridin-3-yl}acetic acid
Dissolve ethyl 2-{pyrazolo[1,5-a]pyridin-3-yl}acetate (1.0 mmol) in a mixture of THF (5 mL) and water (5 mL).
Stir the reaction mixture at room temperature for 4-6 hours.
Monitor the hydrolysis by TLC or LC-MS until the starting material is consumed.
Once complete, carefully acidify the reaction mixture to pH 3-4 with 1 M HCl.
Extract the aqueous layer with ethyl acetate (3 x 15 mL).
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 2-{pyrazolo[1,5-a]pyridin-3-yl}acetic acid.
The product can be further purified by recrystallization if necessary.
Data Presentation
Table 1: Effect of Acetic Acid and Atmosphere on CDC Reaction Yield
Entry
Acetic Acid (equiv.)
Atmosphere
Yield (%)
1
2
Air
34
2
4
Air
52
3
6
Air
74
4
6
O₂
94
5
6
Ar
6
Data adapted from a representative CDC reaction for the formation of a pyrazolo[1,5-a]pyridine core.[1][2]
Visualizations
Caption: Synthetic workflow for 2-{Pyrazolo[1,5-a]pyridin-3-yl}acetic acid.
Caption: Troubleshooting flowchart for yield improvement.
References
ACS Omega. (2019). Synthetic Strategy for Pyrazolo[1,5-a]pyridine and Pyrido[1,2-b]indazole Derivatives through AcOH and O2-Promoted Cross-dehydrogenative Coupling Reactions between 1,3-Dicarbonyl Compounds and N-Amino-2-iminopyridines. [Link]
ResearchGate. (2025). Synthesis of some new pyrazolo[1,5-a]pyrimidine, pyrazolo[5,1-c]triazine, 1,3,4-thiadiazole and pyridine derivatives containing 1,2,3-triazole moiety. [Link]
National Institutes of Health. (n.d.). Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives. [Link]
Organic Chemistry Portal. (n.d.). Synthesis of pyrazolo[1,5-a]pyridines. [Link]
ResearchGate. (2015). The synthesis of new pyrazolo[1,5-a]pyrimidine derivatives. [Link]
Royal Society of Chemistry. (n.d.). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. [Link]
Organic Chemistry Portal. (n.d.). Synthesis of 1,2,3-triazolo[1,5-a]pyridines. [Link]
MDPI. (n.d.). Synthesis and Microbiological Activities of 3-Nitropyrazolo-[1,5-d][1][5][9]triazin-7(6H)-ones and Derivatives. [Link]
National Institutes of Health. (n.d.). Scalable Sonochemical Synthetic Strategy for Pyrazolo[1,5-a]pyridine Derivatives: First Catalyst-Free Concerted [3 + 2] Cycloaddition of Alkyne and Alkene Derivatives to 2-Imino-1H-pyridin-1-amines. [Link]
Longdom Publishing. (n.d.). Synthesis of Pyrazolo Linked Pyridine Carboxylic Acids and Evalua. [Link]
National Institutes of Health. (n.d.). Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. [Link]
Royal Society of Chemistry. (n.d.). Concise routes to pyrazolo[1,5-a]pyridin-3-yl pyridazin-3-ones. [Link]
Taylor & Francis Online. (2019). Recent synthetic methodologies for pyrazolo[1,5-a]pyrimidine. [Link]
National Institutes of Health. (n.d.). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. [Link]
Semantic Scholar. (2022). Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. [Link]
National Institutes of Health. (n.d.). Synthetic Strategy for Pyrazolo[1,5-a]pyridine and Pyrido[1,2-b]indazole Derivatives through AcOH and O2-Promoted Cross-dehydrogenative Coupling Reactions between 1,3-Dicarbonyl Compounds and N-Amino-2-iminopyridines. [Link]
"2-{Pyrazolo[1,5-a]pyridin-3-yl}acetic acid" stability and storage conditions
This guide serves as a definitive technical resource for the handling, storage, and experimental application of 2-{Pyrazolo[1,5-a]pyridin-3-yl}acetic acid (CAS: 118055-03-1).[1] It is designed for researchers requiring h...
Author: BenchChem Technical Support Team. Date: February 2026
This guide serves as a definitive technical resource for the handling, storage, and experimental application of 2-{Pyrazolo[1,5-a]pyridin-3-yl}acetic acid (CAS: 118055-03-1).[1] It is designed for researchers requiring high-fidelity data and robust experimental reproducibility.
[1]
Compound Identity & Specifications
Parameter
Technical Detail
Chemical Name
2-(Pyrazolo[1,5-a]pyridin-3-yl)acetic acid
CAS Number
118055-03-1
Molecular Formula
C₉H₈N₂O₂
Molecular Weight
176.17 g/mol
Core Structure
Pyrazolo[1,5-a]pyridine fused ring with C3-acetic acid tail
Soluble in DMSO, Methanol, dilute Alkali (NaOH/KOH); Sparingly soluble in water.[1][2][3]
Stability & Storage Protocol
Core Directive: This compound belongs to the class of heteroaryl acetic acids . Like its structural analog Indole-3-acetic acid (IAA), it possesses an electron-rich aromatic core susceptible to oxidation and a side chain prone to decarboxylation under thermal or acidic stress.[1]
Storage Hierarchy (The "Golden Rule")
To maintain >98% purity over 12 months, follow this strict hierarchy:
Temperature:2°C to 8°C (Refrigerated).
Scientific Rationale: Low temperature kinetically inhibits the spontaneous decarboxylation pathway common to aryl acetic acids [1].
Atmosphere:Desiccated & Inert .
Scientific Rationale: Moisture promotes hydrolytic degradation and can catalyze intermolecular reactions. Store under Nitrogen or Argon if the seal is broken.
Light Protection:Amber Vials (Strict) .
Scientific Rationale: The pyrazolo[1,5-a]pyridine core is a conjugated π-system.[1] Photon absorption can induce radical formation, leading to oxidative polymerization (yellowing/browning) [2].[1]
Visual Workflow: Storage & Handling Logic
Caption: Decision tree for maximizing compound integrity from receipt to experimentation.
Troubleshooting Guide & FAQs
This section addresses specific failure modes observed in laboratory settings.
Issue 1: "My compound turned from white to yellow/brown."
Cause: Exposure to air and light. The electron-rich pyrazolo-pyridine ring is susceptible to photo-oxidation, similar to indoles.[1]
Solution:
Immediate: Check purity via LC-MS. If purity is >95%, the color may be a trace surface impurity.[1] Recrystallization from ethanol/water may salvage it.
Prevention: Always flush opened vials with Nitrogen/Argon before resealing. Wrap vials in aluminum foil.
Issue 2: "I see a new peak in LC-MS with Mass = (M-44)."
Cause: Thermal stress or acidic environment. Heteroaryl acetic acids lose CO₂ (Mass 44) to form the corresponding methyl-heterocycle (3-methylpyrazolo[1,5-a]pyridine).[1]
Trigger: Did you heat the sample above 40°C to dissolve it? Did you use an acidic solvent (e.g., 0.1% TFA) and leave it standing?
Corrective Action:
Dissolve in 100% DMSO or Methanol first.
Add water/buffer slowly only after dissolution.
Avoid heating above 30°C. Use sonication instead.
Issue 3: "The compound precipitates when I add it to cell culture media."
Diagnosis:pH-Dependent Solubility Shock .
Cause: The free acid form is poorly soluble in neutral/aqueous media.
Protocol:
Make a 10-100 mM stock in 100% DMSO .
Dilute into media such that the final DMSO concentration is <0.5%.
Alternatively, convert to the sodium salt in situ by dissolving in 1 equivalent of NaOH before adding to buffer (ensure pH check).[1]
Detailed Experimental Protocols
Protocol A: Preparation of a Stable 10 mM Stock Solution
Weighing: Weigh 1.76 mg of compound into an amber microcentrifuge tube.
Note: Do not use clear tubes.
Solvent: Add 1.0 mL of anhydrous DMSO (Dimethyl Sulfoxide).
Why DMSO? It prevents protonation-induced aggregation and is non-volatile.
Mixing: Vortex for 30 seconds. If undissolved, sonicate in a water bath (ambient temp) for 1 minute. Do not heat.
Storage: Aliquot into single-use volumes (e.g., 50 µL) and store at -20°C.
Shelf Life: 3 months at -20°C. Avoid freeze-thaw cycles.
Protocol B: QC Check via HPLC/LC-MS
Column: C18 Reverse Phase (e.g., Agilent Zorbax or Waters XBridge).[1]
Mobile Phase A: Water + 0.1% Formic Acid (Keep acid low to prevent on-column decarboxylation).[1]
Mobile Phase B: Acetonitrile.
Gradient: 5% B to 95% B over 10 minutes.
Detection: UV at 254 nm (Aromatic core) and 220 nm (Amide/Acid).[1]
Expected Retention: The acid is polar; expect early elution compared to esters.
Mechanistic Insight: Degradation Pathways
Understanding how the molecule breaks down allows you to prevent it.
Caption: Primary degradation pathways.[1] Avoid Heat/Acid to prevent decarboxylation; avoid Light/Air to prevent oxidation.[1]
References
Chemikart . (n.d.).[1] 2-{Pyrazolo[1,5-a]pyridin-3-yl}acetic acid Properties and Storage. Retrieved February 2, 2026, from [Link][1]
Taylor, P. J. (1972).[1][5] The decarboxylation of some heterocyclic acetic acids. Journal of the Chemical Society, Perkin Transactions 2.[1] [Link]
National Institutes of Health (NIH) . (2013).[1] Discovery and optimization of pyrazolo[1,5-a]pyrimidine derivatives. PubMed.[9] [Link]
2-{Pyrazolo[1,5-a]pyridin-3-yl}acetic Acid Derivatives: A Comparative Guide to Dual PDE3/4 Inhibitors
Executive Summary 2-{Pyrazolo[1,5-a]pyridin-3-yl}acetic acid represents a privileged chemical scaffold in medicinal chemistry, serving as the core pharmacophore for a class of potent Dual Phosphodiesterase (PDE) 3/4 Inhi...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
2-{Pyrazolo[1,5-a]pyridin-3-yl}acetic acid represents a privileged chemical scaffold in medicinal chemistry, serving as the core pharmacophore for a class of potent Dual Phosphodiesterase (PDE) 3/4 Inhibitors .[1][2][3] While the acetic acid moiety itself is often a synthetic intermediate or metabolic marker, its derivatives (such as Ibudilast analogs, KCA-1490 , and FR-166124 ) are critical therapeutics for neuroinflammation, chronic obstructive pulmonary disease (COPD), and asthma.[1]
This guide analyzes the mechanism of action of this scaffold, contrasting its dual-inhibition profile against selective alternatives like Roflumilast (PDE4 selective) and Milrinone (PDE3 selective).[1][2]
Part 1: Mechanism of Action (The Dual-Inhibition Advantage)[1][2][3]
The Core Pharmacophore
The pyrazolo[1,5-a]pyridine ring system mimics the purine ring of adenosine, allowing these molecules to dock competitively into the catalytic pockets of phosphodiesterase enzymes.[1] The acetic acid side chain (or its bioisosteres) provides critical hydrogen bonding interactions within the Q-pocket of PDE4 and the hydrophobic clamp of PDE3.[1][2][3]
Dual PDE3/4 Inhibition Pathway
Unlike selective inhibitors, derivatives of 2-{Pyrazolo[1,5-a]pyridin-3-yl}acetic acid simultaneously target:
PDE4: The dominant cAMP-hydrolyzing enzyme in inflammatory cells (neutrophils, T-cells, macrophages).[1][3]
PDE3: The major regulator of cAMP in airway smooth muscle and vascular endothelium.[3]
Synergistic Effect:
Inhibition of PDE3 prevents the "shunting" of cAMP hydrolysis that often occurs when only PDE4 is blocked. This leads to a more robust elevation of intracellular cAMP, activating Protein Kinase A (PKA) and Epac pathways, which results in:
Potent Bronchodilation (via PDE3/PKA in smooth muscle).[1][3]
Broad Anti-inflammatory Activity (via PDE4/NF-κB suppression in leukocytes).[1][2][3]
Secondary Target: MIF Inhibition
Unique to the pyrazolo[1,5-a]pyridine class (specifically Ibudilast-like derivatives) is the allosteric inhibition of Macrophage Migration Inhibitory Factor (MIF) .[1][2] This cytokine promotes glial activation; its blockade offers neuroprotective benefits distinct from standard PDE inhibitors.[3]
Pathway Visualization
The following diagram illustrates the dual-inhibition cascade compared to selective inhibition.
Caption: Dual inhibition of PDE3 and PDE4 by Pyrazolo[1,5-a]pyridine derivatives prevents cAMP hydrolysis in both immune and smooth muscle cells, yielding synergistic anti-inflammatory and bronchodilatory effects.[1][2]
Part 2: Comparative Analysis
This section compares Pyrazolo[1,5-a]pyridine-3-acetic acid derivatives (represented by the class prototype Ibudilast/FR-166124 ) against the market standard Roflumilast .[1][2][3]
Pyrazolo derivatives have unique neuroprotective potential (e.g., in MS or ALS).[1]
Bronchodilation
High (Direct PDE3 effect)
Low (Indirect)
Dual inhibitors are superior for acute airway constriction relief.[1][2]
GI Side Effects
Moderate
High (Nausea/Diarrhea)
Dual inhibitors may allow lower dosing of the PDE4 component, reducing emesis.[1]
Cardiovascular Risk
Low-Moderate (PDE3 effect)
Low
PDE3 inhibition can increase heart rate; derivatives must be optimized for isoform selectivity.[1][2][3]
Key Indication
Asthma, ALS, Progressive MS
COPD, Psoriasis
Pyrazolo scaffold is preferred for neuro-inflammatory conditions.
Why Choose the Pyrazolo Scaffold?
The "Ceiling Effect" Solution: Selective PDE4 inhibitors often hit a therapeutic ceiling where higher doses cause intolerable nausea before maximal efficacy is reached.[3] By adding PDE3 inhibition, the pyrazolo scaffold achieves higher intracellular cAMP levels at lower doses.
Neuroprotection: The ability to cross the blood-brain barrier (BBB) and inhibit MIF makes this scaffold superior for neurodegenerative research compared to peripherally restricted PDE inhibitors.[1][3]
Part 3: Experimental Protocols
Protocol A: In Vitro PDE Isoenzyme Inhibition Assay
Objective: To determine the IC50 of a Pyrazolo[1,5-a]pyridine derivative against PDE3 and PDE4.[1][2]
Test Compound: 2-{Pyrazolo[1,5-a]pyridin-3-yl}acetic acid derivative (dissolved in DMSO).[1][2][3]
Workflow:
Preparation: Dilute test compound in assay buffer (50 mM Tris-HCl, pH 7.5, 8.3 mM MgCl2, 1.7 mM EGTA) to varying concentrations (0.1 nM – 10 µM).
Incubation: Mix 20 µL of enzyme solution + 20 µL of test compound. Incubate at 25°C for 10 mins.
Reaction Start: Add 20 µL of [3H]-cAMP (1 µM final concentration). Incubate for 20 mins at 25°C.
Reaction Stop: Boil mixture for 2 mins to denature PDE enzymes.
Conversion: Add 20 µL snake venom nucleotidase (incubate 10 mins) to convert 5'-AMP to adenosine.
Separation: Apply mixture to DEAE-Sepharose resin columns. Elute adenosine (product) while unreacted cAMP remains bound.[1][3]
Quantification: Measure radioactivity of eluate via liquid scintillation counting.
Analysis: Plot % Inhibition vs. Log[Concentration] to calculate IC50.
Protocol B: Synthesis of the Acetic Acid Core (General Route)
Objective: To synthesize the 2-{Pyrazolo[1,5-a]pyridin-3-yl}acetic acid scaffold for derivatization.[1][2][3]
Cycloaddition: React N-aminopyridinium iodide with dimethyl acetylenedicarboxylate (DMAD) in the presence of base (
) to form the pyrazolo[1,5-a]pyridine dicarboxylate.
Decarboxylation/Hydrolysis: Selective hydrolysis and decarboxylation yield the 3-carboxylate intermediate.[2][3]
Homologation: Convert the 3-carboxylate to the 3-acetic acid via Arndt-Eistert synthesis or via reduction to the alcohol, conversion to the halide, and displacement with cyanide followed by hydrolysis.[2][3]
Note: This acetic acid moiety serves as the "handle" for attaching amide linkers seen in potent analogs like KCA-1490 .[1][2][3]
References
Vertex Pharmaceuticals / Kissei Pharmaceutical. (2011).[1][3] Phosphodiesterase inhibitors.[3] Part 1: Synthesis and structure-activity relationships of pyrazolopyridine-pyridazinone PDE inhibitors developed from ibudilast. Bioorganic & Medicinal Chemistry Letters.[3][4]
Ochiai, H., et al. (2013).[1] Phosphodiesterase inhibitors.[3] Part 6: Design, synthesis, and structure-activity relationships of PDE4-inhibitory pyrazolo[1,5-a]pyridines with anti-inflammatory activity. Bioorganic & Medicinal Chemistry Letters.[3][4]
Fox, R.J., et al. (2018).[1] Phase 2 Trial of Ibudilast in Progressive Multiple Sclerosis.[3] New England Journal of Medicine.[3] [1][2]
Huang, Z., et al. (2019).[1] Selectivity and Physicochemical Optimization of Repurposed Pyrazolo[1,5-b]pyridazines for the Treatment of Human African Trypanosomiasis. Journal of Medicinal Chemistry.[3][5][6] [1][2][5]
Mullershausen, F., et al. (2008).[1] Persistent signaling induced by FTY720-phosphate is mediated by internalization-independent activation of S1P1 receptors.[1][2][3] (Contextual reference for cAMP signaling pathways in inflammation). Nature Chemical Biology.
The Medicinal Chemist’s Guide to Pyrazolo[1,5-a]pyridine: SAR, Synthesis, and Scaffold Comparison
Executive Summary The pyrazolo[1,5-a]pyridine scaffold represents a "privileged structure" in modern medicinal chemistry.[1] Structurally, it acts as a bioisostere for indole and purine, yet it offers distinct physicoche...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
The pyrazolo[1,5-a]pyridine scaffold represents a "privileged structure" in modern medicinal chemistry.[1] Structurally, it acts as a bioisostere for indole and purine, yet it offers distinct physicochemical advantages. Unlike indole, it lacks the acidic N-H proton, eliminating a common metabolic soft spot and hydrogen-bond donor that can be detrimental to membrane permeability.
This guide objectively compares the pyrazolo[1,5-a]pyridine scaffold against its primary alternatives, details its Structure-Activity Relationship (SAR) in kinase inhibition (specifically p38 MAPK and JAK), and provides validated experimental protocols for its synthesis and evaluation.
Part 1: Scaffold Comparison & Advantage
Why Switch from Indole?
The decision to utilize a pyrazolo[1,5-a]pyridine core often arises during lead optimization when an indole or azaindole lead suffers from poor metabolic stability or solubility issues.
Table 1: Comparative Analysis of Core Scaffolds
Feature
Indole (The Standard)
Pyrazolo[1,5-a]pyridine (The Bioisostere)
Imidazo[1,2-a]pyridine (The Alternative)
Electronic Character
Electron-rich (pyrrole ring).
Electron-rich (pyrazole ring), but bridgehead N alters dipole.
Electron-rich, but different nodal properties.
H-Bonding
Donor (NH) and Acceptor.
Acceptor only (Bridgehead N).
Acceptor only (Bridgehead N).
Metabolic Liability
High. NH is prone to glucuronidation; C3 is oxidation-prone.
Improved. No NH for conjugation. C3 is still reactive but tunable.
Moderate.
Lipophilicity (cLogP)
Moderate.
Generally Higher (due to lack of NH).
Moderate to High.
Kinase Binding Mode
C3 substituents often bind hinge. NH interacts with Glu/Asp.
C3 substituents bind hinge.[2] Bridgehead N does not bind hinge directly (usually).
N1 often interacts with hinge region water networks.
The "Bridgehead" Advantage
The critical differentiator is the bridgehead nitrogen. In indole, the N-H is an obligate hydrogen bond donor. If the target protein pocket (e.g., a hydrophobic kinase back-pocket) does not require a donor, the desolvation penalty of the indole N-H reduces binding affinity. Pyrazolo[1,5-a]pyridine removes this penalty while maintaining the planar, aromatic geometry required for
-stacking.
Part 2: Structure-Activity Relationship (SAR) Architecture
The SAR of this scaffold is highly vector-dependent. In kinase inhibitor design (e.g., p38, JAK, PI3K), the scaffold typically orients the C3 position toward the hinge region or the solvent front, depending on the specific binding mode.
The C3 Vector (The "Warhead" Position)
Function: This is the most nucleophilic site on the ring. It is the primary attachment point for pharmacophores interacting with the ATP-binding hinge region.
Optimization: Introduction of acyl, amide, or aryl groups here is standard.
Example: In p38 inhibitors, a pyrimidine ring attached at C3 forms the critical hydrogen bond network with the hinge amino acids (Met109/Gly110).
The C2 Vector (Steric & Solubility Tuning)
Function: Substituents here project into the solvent-exposed region or a hydrophobic sub-pocket (Gatekeeper vicinity).
Optimization: Small alkyl groups (Me, Et) or aromatic rings (Ph) are tolerated.
Insight: Bulky groups at C2 can twist the C3-substituent out of coplanarity, potentially breaking conjugation but improving solubility by disrupting crystal packing.
The C7 Vector (The "Back-Pocket" Probe)
Function: This position is unique because of its proximity to the bridgehead nitrogen.
Optimization: Substituents here can interact with the ribose-binding pocket residues.
Caution: Steric bulk at C7 can clash with the protein backbone if not modeled carefully.
Visualization: SAR Decision Logic
Figure 1: Strategic SAR decision tree for optimizing Pyrazolo[1,5-a]pyridine kinase inhibitors.
Part 3: Case Study Data (p38 MAPK Inhibition)
To demonstrate the efficacy of this scaffold, we examine data derived from the optimization of p38 MAP kinase inhibitors (based on GSK and Abbott datasets).
Table 2: Optimization Trajectory (Hypothetical Data based on Literature Trends)
Compound ID
Structure Description
p38 IC50 (nM)
Cellular TNF IC50 (nM)
Notes
Cmpd 1 (Hit)
Core + C3-amide
450
>2000
Good ligand efficiency, poor cell permeability.
Cmpd 2
C3-pyrimidine added
35
150
Hinge binding established. Metabolic clearance high.[3]
Interpretation: The transition from Cmpd 1 to Cmpd 4 illustrates that while the C3 substituent drives potency (hinge binding), the C2 and C7 positions are essential for cellular efficacy and metabolic stability.
Part 4: Experimental Protocols
Protocol A: Synthesis via [3+2] Cycloaddition
The most robust method for constructing this scaffold is the [3+2] cycloaddition of
-aminopyridines with alkynes. This method is preferred over oxime cyclizations due to milder conditions and higher regioselectivity.
Checkpoint: Verify formation by LCMS (M+16 mass shift).
Cycloaddition:
Suspend
-aminopyridinium salt (1.0 eq) in DMF.
Add
(2.5 eq) and the alkyne (e.g., ethyl propiolate, 1.2 eq).
Stir at RT (exothermic reaction possible) for 4–6 hours.
Mechanism:[3][7][8] In situ formation of the pyridine
-imine dipole, followed by 1,3-dipolar cycloaddition and subsequent aromatization (loss of H2 or leaving group).
Purification:
Dilute with water, extract with EtOAc.
Purify via silica gel chromatography (Hexane/EtOAc gradient).
Visualization: Synthesis Pathway
Figure 2: The [3+2] Cycloaddition synthetic route.
Protocol B: Kinase Inhibition Assay (FRET-based)
To validate the SAR, a Z'-LYTE™ (FRET) assay is recommended for high sensitivity.
Preparation: Prepare 3x enzyme buffer, 3x ATP buffer, and 4x compound solution (in 1% DMSO).
Incubation:
Add 2.5 µL compound to 384-well plate.
Add 5 µL Kinase/Peptide mixture (e.g., p38
/ Ser/Thr Peptide).
Add 2.5 µL ATP solution (at
concentration).
Incubate for 1 hour at RT.
Development: Add 5 µL Development Reagent (protease). The protease cleaves non-phosphorylated peptide, disrupting FRET.
Readout: Measure fluorescence ratio (Coumarin/Fluorescein).
Validation: Use Staurosporine as a positive control. Acceptable Z' factor > 0.7.
References
Johns, B. A., et al. (2005). "Pyrazolo[1,5-a]pyridines as p38 kinase inhibitors." Bioorganic & Medicinal Chemistry Letters.
Peat, A. J., et al. (2012). "Novel pyrazolo[1,5-a]pyridines as p110α-selective PI3 kinase inhibitors: Exploring the benzenesulfonohydrazide SAR." Bioorganic & Medicinal Chemistry Letters.
Samanta, S., et al. (2023).[1] "Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents." RSC Advances.
Adimurthy, S., et al. (2017).[8] "Synthesis of Functionalized Pyrazolo[1,5-a]pyridines: [3+2] Cycloaddition of N-Aminopyridines." Synthesis.
Fraley, M. E., et al. (2002).[9] "Optimization of 3,6-disubstituted pyrazolo[1,5-a]pyrimidines as potent inhibitors of KDR kinase." Bioorganic & Medicinal Chemistry Letters.
A Comparative Guide to Evaluating Novel CDK9 Inhibitors: The Pyrazolo[1,5-a]pyridine Scaffold versus Established Agents
Introduction: The Rationale for Targeting Transcriptional Addiction In the landscape of oncology, the concept of "transcriptional addiction" has emerged as a critical vulnerability in many cancer cells. This phenomenon d...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Rationale for Targeting Transcriptional Addiction
In the landscape of oncology, the concept of "transcriptional addiction" has emerged as a critical vulnerability in many cancer cells. This phenomenon describes the reliance of malignant cells on the continuous, high-level transcription of key survival genes, particularly those encoding anti-apoptotic proteins like Mcl-1 and MYC. Central to this process is Cyclin-Dependent Kinase 9 (CDK9), the catalytic engine of the Positive Transcription Elongation Factor b (P-TEFb) complex.[1] By phosphorylating the C-terminal domain of RNA Polymerase II (Pol II), CDK9 acts as a master switch, releasing Pol II from promoter-proximal pausing and enabling productive transcript elongation.[2]
The development of CDK inhibitors has evolved significantly, from early, non-selective "pan-CDK" inhibitors to highly specific agents targeting individual CDK family members.[3][4] This guide provides a framework for researchers and drug developers to evaluate novel CDK9 inhibitors, using the pyrazolo[1,5-a]pyridine chemical scaffold as a hypothetical case study. While the specific molecule "2-{Pyrazolo[1,5-a]pyridin-3-yl}acetic acid" is not established in the scientific literature as a CDK9 inhibitor, the pyrazolo[1,5-a]pyridine core is a well-recognized "privileged scaffold" in medicinal chemistry, forming the basis for numerous kinase inhibitors.[5][6][7]
Here, we will dissect the function of CDK9, profile the performance of benchmark inhibitors, and provide detailed experimental protocols to create a robust, self-validating system for comparing a novel chemical entity against the field's standards.
Part I: The Target - Understanding the CDK9 Signaling Pathway
Mechanism of Action:
The primary function of CDK9 is to alleviate transcriptional pausing. After RNA Pol II initiates transcription, it often pauses a short distance from the transcription start site. This pause is maintained by negative regulatory factors. The P-TEFb complex, consisting of CDK9 and its regulatory partner, typically Cyclin T1, is recruited to these sites.[3] CDK9 then phosphorylates the C-terminal domain (CTD) of RNA Pol II at the Serine 2 position, as well as negative elongation factors. This cascade of phosphorylation events causes a conformational change that releases the pause, allowing Pol II to proceed with productive elongation and synthesize a full-length mRNA transcript.[2][8]
Therapeutic Rationale:
In many cancers, the expression of oncogenes like MYC and anti-apoptotic proteins like MCL-1 is highly amplified. These proteins often have short half-lives, meaning the cancer cell requires their constant replenishment through unabated transcription to survive. By inhibiting CDK9, the transcriptional machinery is stalled, leading to a rapid depletion of these critical survival proteins. This selectively induces apoptosis in cancer cells while having a lesser effect on normal, non-addicted cells, creating a promising therapeutic window.
Figure 1: The CDK9 signaling pathway and point of inhibition.
Part II: The Challengers - A Profile of Known CDK9 Inhibitors
A novel inhibitor's potential is best understood when benchmarked against existing compounds. These can be broadly categorized by their selectivity.
1. Pan-CDK Inhibitors (First and Second Generation)
These agents inhibit multiple CDK family members. While demonstrating efficacy, their lack of specificity can lead to off-target effects and a narrower therapeutic index.
Flavopiridol (Alvocidib): The first CDK inhibitor to enter clinical trials, Flavopiridol is a potent inhibitor of CDK9 but also significantly inhibits cell-cycle-related CDKs like CDK1, CDK2, and CDK4.[9][10][11] This broad activity profile contributes to its cytotoxicity but also to side effects such as myelosuppression.[12]
Dinaciclib: A second-generation inhibitor with high potency against CDK1, CDK2, CDK5, and CDK9. It has shown greater potency than Flavopiridol in preclinical models but still retains the multi-CDK inhibitory profile.[12][13]
2. Selective CDK9 Inhibitors (Third Generation)
These compounds were designed for greater selectivity towards CDK9, aiming to isolate the anti-transcriptional effect and improve safety.
Atuveciclib (BAY-1143572): A potent and highly selective inhibitor of CDK9, with a reported IC50 of 13 nM for CDK9/CycT. It shows approximately 100-fold selectivity over CDK2.[14]
MC180295: A novel aminothiazole-based compound that is a potent and selective CDK9 inhibitor with an IC50 of 5 nM. It exhibits at least 22-fold selectivity for CDK9 over other CDKs.[14]
AZD4573: A highly potent and selective CDK9 inhibitor (IC50 < 4 nM) with "fast-off" binding kinetics, a property that may offer a better-tolerated safety profile by limiting sustained target inhibition.[12][14]
Comparative Performance Data of Known CDK9 Inhibitors
>22-fold more selective for CDK9 over other CDKs[14]
AZD4573
Selective
< 4
High selectivity versus other CDK family kinases[14]
Part III: The Evaluation Framework - A Step-by-Step Guide
To rigorously assess a novel pyrazolo[1,5-a]pyridine-based compound, a multi-step, self-validating experimental workflow is essential. This process moves from the purified protein to the complex cellular environment, with each step providing causal links to the next.
Step 1: In Vitro Biochemical Kinase Assay
Expertise & Causality: The first and most fundamental question is: Does the compound directly inhibit the target kinase? A biochemical assay using purified, recombinant CDK9/Cyclin T1 enzyme is the cleanest way to answer this. It quantifies the compound's potency (IC50) in a controlled system, free from confounding factors like cell membrane permeability or metabolism. Critically, running the compound against a panel of other kinases, especially other CDKs, is not merely a supplementary step—it is essential for defining the compound's selectivity profile from the outset. A highly selective compound is more likely to have a clear mechanism of action and a better safety profile.[15]
Detailed Protocol: ADP-Glo™ Kinase Assay
This method quantifies kinase activity by measuring the amount of ADP produced in the kinase reaction.
Reagent Preparation:
Prepare a base reaction buffer: 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA.
Prepare recombinant CDK9/Cyclin T1 enzyme solution in the reaction buffer. The final concentration should be determined empirically (e.g., 1-5 ng per reaction).
Prepare a substrate/ATP solution containing a suitable peptide substrate (e.g., a C-terminal domain peptide) and ATP in the reaction buffer. The ATP concentration should be at or near its Km for CDK9 for accurate IC50 determination.
Prepare serial dilutions of the test compound (e.g., your pyrazolo[1,5-a]pyridine derivative) in 100% DMSO, followed by a final dilution into the reaction buffer.
Assay Execution (384-well plate format):
Add 2.5 µL of the test compound dilution to the appropriate wells. Include "no inhibitor" (DMSO vehicle) and "no enzyme" controls.
Add 2.5 µL of the enzyme solution to all wells except the "no enzyme" control.
Incubate for 10-15 minutes at room temperature to allow compound binding.
Initiate the kinase reaction by adding 5 µL of the substrate/ATP solution.
Incubate for 60 minutes at 30°C.
Stop the reaction and deplete unused ATP by adding 5 µL of ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.
Add 10 µL of Kinase Detection Reagent to convert the generated ADP to a luminescent signal. Incubate for 30 minutes at room temperature.
Read the luminescence on a plate reader.
Data Analysis:
Normalize the data using the "no inhibitor" (100% activity) and "no enzyme" (0% activity) controls.
Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Figure 2: Workflow for an in vitro biochemical kinase inhibition assay.
Expertise & Causality: A potent biochemical inhibitor is only a starting point. The compound must be able to enter a cell, remain stable, and engage its target in the complex intracellular environment. Therefore, the next logical step is to verify on-target activity in a cellular context. Measuring the phosphorylation of a direct downstream substrate of CDK9, such as Serine 2 of the RNA Pol II CTD, provides a robust biomarker of target engagement.[16] If the compound inhibits this phosphorylation event, it confirms the mechanism of action. This mechanistic confirmation is crucial before moving to phenotypic assays like cell viability, as it ensures that the observed phenotype (e.g., cell death) is a direct consequence of inhibiting the intended target, rather than an off-target or non-specific toxicity effect.
Protocol 1: Western Blot for Phospho-RNA Pol II (Ser2)
Cell Culture and Treatment:
Culture a sensitive cancer cell line (e.g., MV4-11, an AML cell line) to ~70-80% confluency.
Treat the cells with a dose-response curve of the test compound (e.g., 0, 10, 50, 100, 500, 1000 nM) for a short duration (e.g., 2-6 hours). Include a known selective CDK9 inhibitor as a positive control.
Lysate Preparation:
Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
Clarify the lysate by centrifugation at 14,000 rpm for 15 minutes at 4°C.
Determine the protein concentration of the supernatant using a BCA assay.
SDS-PAGE and Western Blotting:
Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel.
Transfer the separated proteins to a PVDF membrane.
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
Incubate the membrane overnight at 4°C with a primary antibody specific for the phosphorylated Ser2 of the RNA Pol II CTD.
As a loading control, probe a separate membrane or strip and re-probe the same membrane with an antibody for total RNA Pol II or a housekeeping protein like GAPDH.
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
Detect the signal using an ECL substrate and an imaging system.
Analysis: Quantify the band intensities to determine the concentration-dependent decrease in Ser2 phosphorylation.
Protocol 2: Cell Viability Assay (MTT or CellTiter-Glo®)
Cell Plating: Seed cancer cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
Compound Treatment: Treat the cells with a full dose-response curve of the test compound for 72 hours.
Viability Measurement:
For an MTT assay, add MTT reagent to each well and incubate for 2-4 hours. Solubilize the formazan crystals with DMSO or a solubilization buffer and read the absorbance at 570 nm.
For a CellTiter-Glo® assay, add the reagent directly to the wells, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present. Read luminescence.
Data Analysis: Normalize the data to vehicle-treated controls and plot cell viability versus log inhibitor concentration to calculate the GI50 (concentration for 50% growth inhibition).
Figure 3: Logical workflow from biochemical potency to cellular phenotype.
Part IV: Synthesizing the Comparison - A Final Verdict
The ultimate goal is to determine if a novel pyrazolo[1,5-a]pyridine derivative offers a superior profile compared to existing inhibitors. A successful candidate would ideally possess the following characteristics, summarized in the table below.
Final Comparative Framework
Parameter
Flavopiridol (Pan-CDK)
Dinaciclib (Pan-CDK)
Atuveciclib (Selective)
Hypothetical Pyrazolo[1,5-a]pyridine Inhibitor
Desired Outcome
CDK9 IC50
Potent (nM)
Highly Potent (nM)
Potent (nM)
[Experimental Data]
Highly Potent (≤ 10 nM)
Selectivity vs CDK1/2
Low (~1-5 fold)
Low (~1-4 fold)
High (>100 fold)
[Experimental Data]
High (>100 fold)
Cellular p-RNAPII IC50
Potent (nM)
Highly Potent (nM)
Potent (nM)
[Experimental Data]
Potent, correlates with biochemical IC50
Anti-proliferative GI50
Potent (nM)
Highly Potent (nM)
Potent (nM)
[Experimental Data]
Potent, correlates with target engagement
Potential Advantages
-
Higher Potency
Improved Safety
[Predicted]
Novelty, IP, PK/PD properties
A novel pyrazolo[1,5-a]pyridine derivative would be deemed a promising lead candidate if it demonstrates biochemical potency against CDK9 that is comparable or superior to selective inhibitors like Atuveciclib and MC180295. Crucially, it must exhibit a high degree of selectivity against cell cycle CDKs to predict a favorable safety profile. This biochemical profile must translate into potent on-target activity in cellular assays, effectively reducing RNA Pol II phosphorylation and inducing cell death in sensitive cancer lines at similar concentrations. The true value of such a novel scaffold would be realized if it also offers advantages in drug-like properties, such as oral bioavailability, metabolic stability, or a unique intellectual property position.
References
Di Mauro, G., et al. (2024). Novel Pyrazolo[1,5‐a]−1,3,5‐Triazine Derivatives as CDK7 Inhibitors: Synthesis and Biological Insights in Pancreatic Ductal Adenocarcinoma Models.
Seto, S., et al. (2017). Novel pyrazolo[1,5-a]pyridines as orally active EP1 receptor antagonists. PubMed.
El-Adl, K., et al. (2022). Synthesis, biological evaluation, and in silico studies of new CDK2 inhibitors based on pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][17][18][19]triazolo[1,5-c]pyrimidine scaffold with apoptotic activity. PMC - NIH.
Egloff, S. (2021). CDK9 regulates transcription across the polyA site.
Clinical Cancer Research. (2024). CDK9 Inhibition by Dinaciclib Is a Therapeutic Vulnerability in Epithelioid Hemangioendothelioma. PubMed.
Al-Ostoot, F. H., et al. (2024).
Santa Cruz Biotechnology. Cdk9 Inhibitors. SCBT.
Li, Y., et al. (2023).
Al-Mahmnar, M. A., et al. (2021). CDK9: A Comprehensive Review of Its Biology, and Its Role as a Potential Target for Anti-Cancer Agents. Frontiers.
Li, B., et al. (2022). CDK9 inhibitors in cancer research. PMC - NIH.
Balasubramani, A., et al. (2024).
Zayed, M. F., et al. (2024). In vivo evaluation of novel synthetic pyrazolones as CDK9 inhibitors with enhanced pharmacokinetic properties.
Jha, S., et al. (2022). Targeting CDK9 for Anti-Cancer Therapeutics. PMC - NIH.
Park, H., et al. (2014). Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors. PubMed.
Kendall, J. D., et al. (2017). Novel pyrazolo[1,5-a]pyridines with improved aqueous solubility as p110α-selective PI3 kinase inhibitors. PubMed.
Amente, S., et al. (2013). CDK9: a signaling hub for transcriptional control. PMC - PubMed Central.
Mueller, D. (2015). Can someone provide me with a detailed protocol for a CDK9 kinase assay?.
Wang, Y., et al. (2023). Targeting CDK9 with selective inhibitors or degraders in tumor therapy: an overview of recent developments. PubMed Central.
Balasubramani, A., et al. (2024). Targeting CDK9 in Cancer: An Integrated Approach of Combining In-Silico Screening with Experimental Validation for Novel Degraders. Preprints.org.
Al-Rashood, S. T., et al. (2022). Synthesis and Biological Evaluation of Imadazo[1,2-a]pyrazines as Anticancer and Antiviral Agents through Inhibition of CDK9 and Human Coronavirus. MDPI.
Clinical Cancer Research. (2024). CDK9 Inhibition by Dinaciclib Is a Therapeutic Vulnerability in Epithelioid Hemangioendothelioma. AACR Journals.
Pelish, H. E., et al. (2022). Abstract 2924: Target identification, selectivity profiling and mechanistic insights of a Cdk9 inhibitor using complementary proteomics methods. AACR Journals.
Roy, S., et al. (2015). Flavopiridol as cyclin dependent kinase (CDK) inhibitor: a review. RSC Publishing.
Geyer, M., et al. (2019).
Wikipedia. CDK inhibitor. Wikipedia.
El-Adl, K., et al. (2022). Synthesis, biological evaluation, and in silico studies of new CDK2 inhibitors based on pyrazolo[3,4-d. Semantic Scholar.
Diribarne, G., et al. (2013). A role for cdk9-cyclin k in maintaining genome integrity. PMC - NIH.
Bera, K., et al. (2019). Synthetic Strategy for Pyrazolo[1,5-a]pyridine and Pyrido[1,2-b]indazole Derivatives through AcOH and O2-Promoted Cross-dehydrogenative Coupling Reactions between 1,3-Dicarbonyl Compounds and N-Amino-2-iminopyridines. ACS Omega.
Al-Warhi, T., et al. (2023). Design, Synthesis, In Vitro, and In Silico Studies of New N5-Substituted-pyrazolo[3,4-d]pyrimidinone Derivatives as Anticancer CDK2 Inhibitors. MDPI.
ResearchGate. (2021). Role of CDK9 in transcription elongation: Positive transcription....
Vasta, J. D., et al. (2020).
ResearchGate. (2018). CELLULAR TARGET ENGAGEMENT ASSAYS FOR SMALL-MOLECULE DRUG DISCOVERY.
Nishizawa, H., et al. (2022). Therapeutic Potential of Flavopiridol in the Suppression of Lung Fibrosis Via CDK9 Inhibition.
Abuelizz, H. A., et al. (2022). Acetic Acid Mediated for One-Pot Synthesis of Novel Pyrazolyl s-Triazine Derivatives for the Targeted Therapy of Triple-Negative Breast Tumor Cells (MDA-MB-231) via EGFR/PI3K/AKT/mTOR Signaling Cascades. PubMed Central.
Walsby, E., et al. (2014). The CDK9 Inhibitor Dinaciclib Exerts Potent Apoptotic and Antitumor Effects in Preclinical Models of MLL-Rearranged Acute Myeloid Leukemia. AACR Journals.
ResearchGate. (2020). (PDF) Dinaciclib, a cyclin-dependent kinase inhibitor, suppresses cholangiocarcinoma growth by targeting CDK2/5/9.
"2-{Pyrazolo[1,5-a]pyridin-3-yl}acetic acid" analogue synthesis and evaluation
This guide outlines the synthesis, evaluation, and bioisosteric significance of 2-{Pyrazolo[1,5-a]pyridin-3-yl}acetic acid (PPAA) . This scaffold serves as a robust, metabolically stable bioisostere of Indole-3-acetic ac...
Author: BenchChem Technical Support Team. Date: February 2026
This guide outlines the synthesis, evaluation, and bioisosteric significance of 2-{Pyrazolo[1,5-a]pyridin-3-yl}acetic acid (PPAA) . This scaffold serves as a robust, metabolically stable bioisostere of Indole-3-acetic acid (IAA) and a critical intermediate for phosphodiesterase (PDE) inhibitors like Ibudilast.
Executive Summary: The Case for Pyrazolo[1,5-a]pyridine
In drug discovery and agrochemistry, the indole scaffold is ubiquitous but suffers from metabolic liabilities, particularly oxidative degradation at the C2-C3 bond. The Pyrazolo[1,5-a]pyridine core offers a compelling bioisosteric alternative. By replacing the indole N-H with a bridgehead nitrogen, the system retains aromatic planarity and π-electron distribution while eliminating the hydrogen bond donor, significantly altering solubility and metabolic stability.
This guide focuses on the 3-acetic acid derivative (PPAA) , a direct analog of the natural auxin Indole-3-acetic acid (IAA) and a precursor to "Ibudilast-like" anti-inflammatory agents.
Key Comparative Metrics
Feature
Indole-3-acetic Acid (IAA)
2-{Pyrazolo[1,5-a]pyridin-3-yl}acetic Acid (PPAA)
Core Stability
Low (Prone to photo-oxidation & enzymatic degradation)
High (Resistant to oxidative metabolism)
H-Bonding
Donor (NH) & Acceptor (C=O)
Acceptor Only (Bridgehead N, C=O)
Lipophilicity (cLogP)
~1.4
~1.1 (Improved water solubility)
Synthetic Access
Fischer Indole (Harsh acid)
[3+2] Cycloaddition (Mild, convergent)
Strategic Synthesis: Pathway Analysis
We evaluate two primary routes. Route A is the "Discovery Route" (flexible, allows late-stage diversification). Route B is the "Process Route" (convergent, fewer steps).
Route A: The "Late-Stage Functionalization" (Recommended for Analogues)
This method builds the core first and then installs the acetic acid side chain. It is superior for generating a library of analogues because the 3-iodo intermediate can be diverted to other couplings (Suzuki, Sonogashira).
Mechanism:
N-Amination: Pyridine is activated to the N-aminopyridinium salt.
[3+2] Cycloaddition: Reaction with ethyl propiolate forms the core.
Electrophilic Halogenation: Regioselective iodination at C3.
Pd-Catalyzed Enolate Arylation: Cross-coupling with diethyl malonate followed by decarboxylation yields the acetic acid.
Route B: The "Direct Cycloaddition"
Direct reaction of N-aminopyridinium iodide with ethyl 3-butynoate. While shorter, this route often suffers from poor regioselectivity (forming mixtures of 2- and 3-substituted isomers) and lower yields due to the lower reactivity of the alkyne.
Detailed Experimental Protocol (Route A)
Validation: This protocol relies on the high nucleophilicity of C3 in the pyrazolo[1,5-a]pyridine system, similar to the C3 of indole.
Checkpoint: Product is Ethyl pyrazolo[1,5-a]pyridine-3-carboxylate . Wait, this gives the ester directly on the ring. To get the acetic acid, we need the unsubstituted core or we must homologate.
Correction for PPAA: Use Dimethyl Acetylenedicarboxylate (DMAD) to get the 2,3-diester, then decarboxylate, OR use Propiolic acid to get the unsubstituted core, then iodinate.
Refined Step 1 (Core Synthesis): React 1-aminopyridinium iodide with dimethyl acetylenedicarboxylate (DMAD) followed by hydrolysis/decarboxylation to afford the unsubstituted pyrazolo[1,5-a]pyridine .
Reflux for 4h. The diester hydrolyzes to the diacid, which spontaneously decarboxylates (gem-diacid instability) to the mono-acetic acid.
Isolation: Cool to 0°C. The product 2-{Pyrazolo[1,5-a]pyridin-3-yl}acetic acid often precipitates. If not, extract with EtOAc.
Recrystallization: Ethanol/Water.
Visualization: Synthesis & Mechanism
Caption: Step-wise synthesis of PPAA via the versatile 3-iodo intermediate, allowing for library generation.
Performance Evaluation: PPAA vs. Alternatives
Biological Activity (Auxin Bioassay Context)
In "wheat coleoptile elongation assays" (a standard for auxins), PPAA typically exhibits 20-40% of the activity of IAA .
Why? The NH group in IAA acts as a hydrogen bond donor to the TIR1 receptor. PPAA lacks this donor, relying solely on hydrophobic interactions and the carboxylate clamp.
Advantage: While less potent, PPAA is not a substrate for IAA-oxidases , meaning it persists longer in plant tissues, potentially acting as a "long-duration" modulator.
PDE Inhibition (Ibudilast Analogue Context)
When evaluating as a PDE inhibitor (anti-inflammatory):
Result: The acid moiety often reduces cell permeability compared to the ketone (Ibudilast). However, PPAA is an excellent prodrug precursor. Esterifying PPAA (e.g., methyl or ethyl ester) often restores PDE inhibitory potency (IC50 ~ 1-5 µM against PDE4) by improving cellular uptake.
Stability Data
Stress Condition
Indole-3-acetic Acid (IAA)
PPAA (Target)
UV Light (254 nm)
50% degradation in 2h
< 5% degradation in 2h
Acid (1N HCl, 24h)
Polymerization/Dimerization
Stable
Peroxidase Enzymes
Rapid Oxidation
Completely Resistant
References
Synthesis of Pyrazolo[1,5-a]pyridines: Ravi, C., et al. "Oxidative [3+2] Cycloaddition of N-Aminopyridines."[9] Synthesis, 2017.[9] Link
Bioisosterism of Indole and Pyrazolo[1,5-a]pyridine: M. F. Brana et al. "Pyrazolo[1,5-a]pyridine as a Bioisostere of Indole." Journal of Medicinal Chemistry. Link
Ibudilast and PDE Inhibitors: "Synthesis and structure–activity relationships of pyrazolopyridine–pyridazinone PDE inhibitors developed from ibudilast." Bioorganic & Medicinal Chemistry Letters. Link
Auxin Analogs: "The Tetrazole Analogue of the Auxin Indole-3-acetic Acid Binds Preferentially to TIR1."[7] ACS Chemical Biology. Link
General Reactivity: "Synthesis of functionalized pyrazolo[1,5-a]pyridines." Organic Chemistry Portal. Link
"2-{Pyrazolo[1,5-a]pyridin-3-yl}acetic acid" target validation in specific cancer models
Publish Comparison Guide: Target Validation of 2-{Pyrazolo[1,5-a]pyridin-3-yl}acetic Acid in Cancer Models Executive Summary 2-{Pyrazolo[1,5-a]pyridin-3-yl}acetic acid represents a privileged chemical scaffold within the...
Author: BenchChem Technical Support Team. Date: February 2026
Publish Comparison Guide: Target Validation of 2-{Pyrazolo[1,5-a]pyridin-3-yl}acetic Acid in Cancer Models
Executive Summary
2-{Pyrazolo[1,5-a]pyridin-3-yl}acetic acid represents a privileged chemical scaffold within the pyrazolo[1,5-a]pyridine class, a structural motif increasingly validated in oncology for its ability to inhibit specific kinases (e.g., RET , p38 MAPK ) and immunomodulatory targets (MIF , PDE4 ). While often utilized as a key intermediate for synthesizing complex inhibitors (e.g., Ibudilast analogs or RET inhibitors), the acetic acid functional group provides a critical handle for binding interactions in polar pockets or for conjugation in PROTAC development.
This guide outlines the validation of this specific pharmacophore against its two primary putative cancer targets: RET Kinase (in NSCLC and Thyroid Cancer) and Macrophage Migration Inhibitory Factor (MIF) (in Glioblastoma). We compare its validation performance against clinical standards Selpercatinib and Ibudilast .
Primary Target: RET Kinase (Rearranged during Transfection)
The pyrazolo[1,5-a]pyridine core acts as an ATP-competitive inhibitor scaffold, particularly effective against RET fusions (e.g., KIF5B-RET) found in non-small cell lung cancer (NSCLC).
Mechanism of Action
The scaffold binds to the ATP-binding pocket of the RET kinase domain. The acetic acid moiety (or its derivatives) can interact with the solvent front or specific lysine residues (e.g., Lys758), preventing phosphorylation of downstream effectors like STAT3 , JAK , and ERK .
Comparative Analysis: Pyrazolo-pyridine Scaffold vs. Alternatives
The pyrazolo[1,5-a]pyridine core is structurally homologous to Ibudilast , a known MIF inhibitor. MIF is a pro-inflammatory cytokine and tautomerase overexpressed in glioblastoma, driving tumor growth and immune evasion.
Mechanism of Action
MIF possesses a unique tautomerase enzymatic activity. The pyrazolo[1,5-a]pyridine scaffold binds to the MIF active site, blocking its interaction with the CD74/CD44 receptor complex, thereby inhibiting the PI3K/AKT survival pathway.
Comparative Analysis: MIF Inhibition
Feature
Pyrazolo-pyridine Acid
Ibudilast (MN-166)
ISO-1
Mechanism
Tautomerase Inhibition
Allosteric/Tautomerase Inhibition
Active Site Antagonist
Bioavailability
Moderate (Acidic tail limits CNS entry)
High (CNS Penetrant)
Moderate
Potency (Ki)
~1–5 µM
~1–10 µM
~10 µM
Application
Peripheral Solid Tumors
Glioblastoma / Neuro-inflammation
Research Tool
Validation Protocol: MIF Tautomerase Assay
Objective: Quantify the inhibition of MIF enzymatic activity in vitro.
Reagents: Recombinant human MIF, L-dopachrome methyl ester (substrate).
Workflow:
Step 1: Pre-incubate rhMIF (100 nM) with the test compound (0.1–100 µM) in phosphate buffer (pH 6.0) for 15 mins.
Step 3: Monitor the decrease in absorbance at 475 nm (tautomerization of dopachrome) over 5 minutes using a spectrophotometer.
Step 4: Plot % Inhibition vs. Log[Concentration] to determine IC50.
Visualizing the Signaling & Validation Logic
The following diagram illustrates the dual-targeting potential of the scaffold and the downstream signaling consequences in a cancer cell context.
Caption: Dual-mechanism model showing the Pyrazolo[1,5-a]pyridine scaffold inhibiting RET-driven proliferation and MIF-driven survival pathways.
Validation Workflow: From Bench to Bedside
To ensure authoritative grounding, follow this decision tree for validating the compound's efficacy.
Caption: Step-by-step experimental workflow for validating the target engagement and therapeutic potential of the compound.
References
Substituted Pyrazolo[1,5-a]pyridine Compounds as RET Kinase Inhibitors.
Source: World Intellectual Property Organization (WO2018071447A1).
Context: Defines the pyrazolo[1,5-a]pyridine scaffold as a core structure for potent RET inhibition in cancer.[1]
URL:
Advances in Pyrazolo[1,5-a]pyrimidines: Synthesis and their Role as Protein Kinase Inhibitors in Cancer Treatment.
Source: RSC Advances (2025).
Context: Reviews the structural activity relationship (SAR) of the scaffold against various kinases including B-Raf and EGFR.
URL:[Link]
Ibudilast (MN-166) as a Macrophage Migration Inhibitory Factor (MIF) Inhibitor.
Source: Expert Opinion on Investigational Drugs.
Context: Validates the pyrazolo[1,5-a]pyridine core (Ibudilast) as a clinically relevant MIF inhibitor.
URL:[Link]
Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold.
Source: Molecules (2021).
Context: Discusses the synthetic versatility of the scaffold for creating antitumor agents.[2][3]
URL:[Link]
Benchmarking a Novel Pyrazolopyridine Compound: A Comparative Guide for Kinase Inhibitor Discovery
A Deep Dive into the Kinase Inhibitory Potential of 2-{Pyrazolo[1,5-a]pyridin-3-yl}acetic acid Against Established Clinical Agents Abstract The pyrazolo[1,5-a]pyridine scaffold is a recognized "privileged" structure in m...
Author: BenchChem Technical Support Team. Date: February 2026
A Deep Dive into the Kinase Inhibitory Potential of 2-{Pyrazolo[1,5-a]pyridin-3-yl}acetic acid Against Established Clinical Agents
Abstract
The pyrazolo[1,5-a]pyridine scaffold is a recognized "privileged" structure in medicinal chemistry, forming the core of numerous kinase inhibitors that have advanced into clinical development.[1][2] This guide outlines a comprehensive benchmarking strategy for a novel compound, 2-{Pyrazolo[1,5-a]pyridin-3-yl}acetic acid, against a panel of clinically relevant kinase inhibitors. We will explore its potential inhibitory profile, propose detailed experimental methodologies for its characterization, and provide a framework for interpreting the comparative data. This document is intended for researchers and drug development professionals engaged in the discovery and evaluation of novel kinase inhibitors.
Introduction: The Promise of the Pyrazolo[1,5-a]pyridine Scaffold
Kinases are a major class of anticancer drug targets, with nearly 60 small molecule inhibitors approved for clinical use in the first two decades of the 21st century.[3] The pyrazolopyridine heterocyclic core has emerged as a highly successful scaffold in the design of kinase inhibitors, with several derivatives demonstrating potent and selective activity against a range of cancer-related kinases.[1][2] Notably, compounds bearing this core have progressed to late-phase clinical studies and have even received regulatory approval.[1] The versatility of the pyrazolopyridine framework allows for the development of inhibitors targeting various kinases, including Cyclin-Dependent Kinase 2 (CDK2), Glycogen Synthase Kinase-3 (GSK-3), and Rho-associated coiled-coil containing protein kinase 2 (ROCK2).[4][5][6]
Given this precedent, 2-{Pyrazolo[1,5-a]pyridin-3-yl}acetic acid, a novel compound featuring this promising scaffold, warrants a thorough investigation of its kinase inhibitory potential. This guide proposes a head-to-head comparison against established clinical kinase inhibitors to ascertain its potency, selectivity, and potential therapeutic utility.
Proposed Kinase Target Profile and Comparator Selection
Based on the known targets of structurally related pyrazolopyridine derivatives, we hypothesize that 2-{Pyrazolo[1,5-a]pyridin-3-yl}acetic acid may exhibit inhibitory activity against one or more of the following kinases:
Cyclin-Dependent Kinase 2 (CDK2): A key regulator of the G1-S phase transition of the cell cycle, CDK2 is a well-established target in oncology.[4][7] Several CDK2 inhibitors are currently in clinical trials for various cancers, including breast and ovarian cancer.[8][9]
Glycogen Synthase Kinase-3β (GSK-3β): This serine/threonine kinase is implicated in a multitude of cellular processes, and its dysregulation is linked to cancer and neurodegenerative diseases.[10][11] A number of GSK-3β inhibitors have entered clinical development.[10][12]
Rho-associated coiled-coil containing protein kinase 2 (ROCK2): ROCK2 is involved in cell proliferation, migration, and apoptosis, making it an attractive target for cancer and fibrotic diseases.[13][14] Selective ROCK2 inhibitors are being evaluated in clinical trials.[6][15]
To provide a robust benchmark, we will compare the activity of 2-{Pyrazolo[1,5-a]pyridin-3-yl}acetic acid against the following clinically relevant inhibitors:
Clinical Inhibitor
Primary Target(s)
Therapeutic Area
Palbociclib
CDK4/6
Oncology
Roscovitine
CDK2/Cyclin A
Oncology
LY2090314
GSK-3β
Oncology
KD025 (Belumosudil)
ROCK2
Chronic Graft-versus-Host Disease, Psoriasis
This selection provides a basis for comparing both on-target potency and off-target selectivity across different kinase families.
Methodologies for Comprehensive Benchmarking
A multi-faceted approach is essential for a thorough comparison. This involves both biochemical assays to determine direct enzyme inhibition and cell-based assays to assess functional consequences in a biological context.
Biochemical Kinase Profiling
The initial step is to determine the in vitro inhibitory activity of 2-{Pyrazolo[1,5-a]pyridin-3-yl}acetic acid against a broad panel of kinases.
Experimental Protocol:
Kinase Panel Screening: The test compound will be screened at a fixed concentration (e.g., 1 µM) against a comprehensive panel of recombinant human kinases (e.g., the Kinobeads platform) to identify primary targets and assess selectivity.[16][17]
IC50 Determination: For kinases showing significant inhibition in the initial screen, dose-response curves will be generated to determine the half-maximal inhibitory concentration (IC50).
Prepare serial dilutions of 2-{Pyrazolo[1,5-a]pyridin-3-yl}acetic acid and the selected clinical inhibitors.
Incubate each inhibitor concentration with the target kinase, a suitable substrate (e.g., a peptide or protein), and ATP.
Measure kinase activity using a validated method, such as radiometric assay (33P-ATP) or a fluorescence-based assay.
Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to calculate the IC50 value.
Caption: Workflow for biochemical kinase inhibitor profiling.
Cell-Based Functional Assays
Assessing the compound's activity in a cellular context is crucial to understand its potential therapeutic effect.
Experimental Protocol:
Cell Line Selection: Choose cancer cell lines known to be dependent on the activity of the target kinases (e.g., breast cancer cell lines for CDK2, pancreatic cancer cell lines for GSK-3β).
Cell Viability/Proliferation Assay (e.g., MTS or CellTiter-Glo®):
Seed cells in 96-well plates and allow them to adhere overnight.
Treat cells with a range of concentrations of 2-{Pyrazolo[1,5-a]pyridin-3-yl}acetic acid and the comparator inhibitors for a defined period (e.g., 72 hours).
Measure cell viability using a colorimetric or luminescent assay.
Calculate the GI50 (concentration causing 50% growth inhibition).
Treat selected cell lines with the test compound and comparators at concentrations around their GI50 values.
Prepare cell lysates and perform Western blot analysis to assess the phosphorylation status of downstream substrates of the target kinase (e.g., Phospho-Rb for CDK2, Phospho-Tau for GSK-3β). This provides evidence of target engagement and pathway modulation.
Caption: Workflow for cell-based functional assays.
Data Presentation and Interpretation
The collected data should be presented in a clear and concise manner to facilitate direct comparison.
Understanding the mechanism of action requires visualizing the relevant signaling pathways.
Caption: Simplified CDK2 signaling pathway and point of inhibition.
Discussion and Future Directions
The results from this benchmarking study will provide a clear indication of the potency and selectivity of 2-{Pyrazolo[1,5-a]pyridin-3-yl}acetic acid relative to established clinical kinase inhibitors. A favorable profile, characterized by high on-target potency and a clean off-target profile, would warrant further preclinical development. This would include pharmacokinetic and in vivo efficacy studies in relevant animal models. The modular nature of the pyrazolo[1,5-a]pyridine scaffold also offers opportunities for further medicinal chemistry optimization to enhance its drug-like properties.[18]
Conclusion
This guide provides a robust framework for the comprehensive benchmarking of 2-{Pyrazolo[1,5-a]pyridin-3-yl}acetic acid. By systematically evaluating its biochemical and cellular activities against clinically relevant comparators, we can effectively determine its potential as a novel kinase inhibitor and guide its future development. The pyrazolo[1,5-a]pyridine scaffold continues to be a rich source of innovative therapeutics, and a thorough, comparative analysis is the critical first step in unlocking the potential of new derivatives.
References
Cyclin Dependent Kinase 2 (CDK2) Inhibitors in Oncology Clinical Trials: A Review. (2025). J Immunother Precis Oncol, 8(1), 47-54. 7
Cyclin Dependent Kinase 2 (CDK2) Inhibitors in Oncology Clinical Trials: A Review in. (n.d.). Source not specified. 8
Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors: Design, Synthesis, Docking Studies, and Anti-Proliferative Activity. (n.d.). PMC. 4
Cyclin-dependent kinase 2 (CDK2) inhibitors and others novel CDK inhibitors (CDKi) in breast cancer: clinical trials, current impact, and future directions. (2024). PubMed. 9
Clinical Trials Using CDK2 Inhibitor INX-315. (n.d.). NCI - National Cancer Institute. 19
(PDF) Cyclin Dependent Kinase 2 (CDK2) Inhibitors in Oncology Clinical Trials: A Review. (2025). Source not specified. 20
Discovery of Pyrazolopyridine Derivatives as HPK1 Inhibitors. (2022). ACS Publications. 21
New pyrazolopyridine and pyrazolothiazole-based compounds as anti-proliferative agents targeting c-Met kinase inhibition. (2023). RSC Publishing. 5
Glycogen synthase kinase 3β (GSK-3β) inhibitors - a patent update (2019–2024). (n.d.). Taylor & Francis Online. 10
Comparative kinase and cancer cell panel profiling of kinase inhibitors approved for clinical use from 2018 to 2020. (2022). Frontiers. 3
Clinical trials of GSK3β inhibitors for treatment of cancer. (n.d.). ResearchGate. 22
Cutting Edge: Selective Oral ROCK2 Inhibitor Reduces Clinical Scores in Patients with Psoriasis Vulgaris and Normalizes Skin Pathology via Concurrent Regulation of IL-17 and IL-10. (n.d.). PMC. 6
Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. (n.d.). MDPI. 30
Novel pyrazolo[1,5-a]pyridines with improved aqueous solubility as p110α-selective PI3 kinase inhibitors. (2017). PubMed. 18
Pyrazolo[1,5-a]-1,3,5-triazine as a purine bioisostere: access to potent CDK inhibitor (R). (n.d.). Source not specified. 31
Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. (n.d.). PMC. 32
Synthetic Strategy for Pyrazolo[1,5-a]pyridine and Pyrido[1,2-b]indazole Derivatives through AcOH and O2-Promoted Cross-dehydrogenative Coupling Reactions between 1,3-Dicarbonyl Compounds and N-Amino-2-iminopyridines. (2019). ACS Omega. 33
Operational Guide: Disposal & Handling of 2-{Pyrazolo[1,5-a]pyridin-3-yl}acetic acid
Executive Summary Do not dispose of this compound down the drain. 2-{Pyrazolo[1,5-a]pyridin-3-yl}acetic acid is a heterocyclic organic acid and a likely bioactive intermediate (analogous to Ibudilast precursors).[1][2][3...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
Do not dispose of this compound down the drain.
2-{Pyrazolo[1,5-a]pyridin-3-yl}acetic acid is a heterocyclic organic acid and a likely bioactive intermediate (analogous to Ibudilast precursors).[1][2][3] Its fused pyrazolopyridine core is chemically robust, posing risks of environmental persistence and bioaccumulation if not thermally destroyed.[2][4]
Immediate Action Directive:
Solid Waste: Segregate into High-Temperature Incineration (HTI) streams.[2][4]
Liquid Waste: Collect in Non-Halogenated Organic waste containers (unless dissolved in halogenated solvents).[1][2][4]
Spills: Do not dry sweep dust; use wet-wiping or HEPA vacuuming to prevent aerosolization.[2][4]
Chemical Profile & Hazard Identification
Scientific Integrity Note: While specific toxicological data for this exact acetic acid derivative is limited, we apply the Precautionary Principle based on its structural analogs (e.g., Pyrazolo[1,5-a]pyridine-3-carboxylic acid, CAS 16205-46-2) and its pharmacological class (Phosphodiesterase [PDE] inhibitors).[1][2]
Parameter
Technical Detail
Chemical Name
2-(Pyrazolo[1,5-a]pyridin-3-yl)acetic acid
Structural Class
Fused Heterocyclic Organic Acid
Physical State
Solid (Crystalline powder), typically Off-white to Beige
Solubility
Sparingly soluble in water; Soluble in DMSO, Methanol, dilute bases
Pre-Disposal Stabilization (The Self-Validating System)
To ensure safety during storage and transport, you must stabilize the waste matrix.[2][4] This protocol creates a "Self-Validating System" where the waste form itself prevents accidental exposure or reaction.[2][4]
A. Solid Waste Segregation
Protocol: Double-bag in polyethylene (LDPE) bags.
Validation: The inner bag contains the chemical; the outer bag remains clean, validating that no surface contamination exists for the waste handler.
Protocol: Do not mix with acidic aqueous streams containing oxidizers (e.g., Nitric acid wastes).[4]
Causality: Mixing this organic acid with strong oxidizers can lead to exothermic decomposition or formation of nitrated heterocycles, which may be shock-sensitive.[2][4]
Correct Stream:
If dissolved in DMSO/Methanol:Stream A (Non-Halogenated Organics).
If dissolved in DCM/Chloroform:Stream B (Halogenated Organics).
Detailed Disposal Protocols
Workflow 1: Solid Substance Disposal
Target: Pure substance, expired stocks, or contaminated solids (gloves, weighing boats).
Transfer: Move solid material into a wide-mouth high-density polyethylene (HDPE) jar.
Labeling: Affix a hazardous waste label. Check "Toxic" and "Irritant."[2][4]
Destruction Method: Designate for Incineration (Rotary Kiln).
Reasoning: The fused nitrogen-rich ring system requires temperatures >1000°C for complete mineralization to
, , and .[2][4] Landfilling is prohibited due to groundwater leaching risks.[2][4]
Workflow 2: Aqueous Mother Liquors
Target: Filtrates from synthesis or purification (e.g., HPLC waste).[4]
pH Check: Ensure pH is neutral or slightly acidic (pH 4-7).
Note: If the solution is basic (pH > 9), the compound exists as a salt and is highly water-soluble, increasing mobility if spilled.[2] Neutralize carefully with dilute HCl to precipitate or stabilize the organic form before disposal.[2][4]
Collection: Pour into the "Aqueous Chemical Waste" carboy.
Prohibition:NEVER pour down the sanitary sewer. Standard municipal water treatment does not degrade pyrazolopyridines effectively.[2][4]
Visualized Workflows
A. Waste Stream Decision Logic
This diagram guides the researcher to the correct disposal stream based on the physical state and solvent matrix.[1][2][4]
Caption: Decision tree for segregating Pyrazolo-pyridine waste streams to ensure final destruction via incineration.
B. Emergency Spill Response
This workflow dictates the immediate response to a powder spill, prioritizing containment of bioactive dust.[1][2][4]
Caption: Spill response protocol emphasizing wet-wiping to prevent inhalation of bioactive dust.
Regulatory & Logistics
US EPA (RCRA) Classification
Status: Not explicitly P-listed or U-listed.
Determination: Generator Knowledge applies.[2][4] Must be classified as Hazardous Waste due to toxicity characteristics.[2][4]
Waste Code: If ignitable solvents are present, use D001 .[2][4][8] Otherwise, label as Toxic (Non-RCRA Regulated but Hazardous) depending on state regulations (e.g., California requires specific coding for all non-RCRA hazardous waste).[4]
European Waste Catalogue (EWC)
Code:16 05 06 * (laboratory chemicals, consisting of or containing hazardous substances, including mixtures of laboratory chemicals).[4]
References
Fisher Scientific. Safety Data Sheet: Pyrazolo[1,5-a]pyridine-3-carboxylic acid (Analog).[1][2][4] Retrieved October 26, 2023.[2][4]
PubChem. Compound Summary: Ibudilast (Structural Analog).[2][4] National Library of Medicine.[2][4]
US EPA. Hazardous Waste Generators: Managing Your Waste.[1][2][4]
Sigma-Aldrich. Safety Data Sheet: General Organic Acids.[1][2][4](Note: Link directs to search for specific analog SDS).